Technical Documentation Center

4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal in Olfactory Receptors: Canonical and Ectopic Signaling Pathways

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Profile The compound 4-(1,1-dimethylethyl)-2-methyl-benzenepropana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Profile

The compound 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (commonly known as Lilial or butylphenyl methylpropional; PubChem CID: 10774573) is a synthetic aromatic aldehyde historically utilized in the fragrance industry. However, its significance in modern molecular biology lies in its role as a potent, specific agonist for the human olfactory receptor OR1D2 (also designated as hOR17-4) [1].

While traditionally studied within the canonical framework of Olfactory Sensory Neurons (OSNs), recent breakthroughs have mapped the ectopic expression of OR1D2 across diverse non-sensory tissues. This whitepaper synthesizes the mechanistic pathways, signal transduction cascades, and experimental protocols associated with OR1D2 activation by 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal across three distinct physiological domains: the olfactory epithelium, human spermatozoa, and airway smooth muscle cells.

Signal Transduction Architecture

The binding of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal to OR1D2 triggers divergent G-protein coupled receptor (GPCR) cascades depending on the cellular environment.

Historically, this compound was classified as an "InsP3-producing odorant" in OSNs, theoretically bypassing the canonical adenylyl cyclase (AC) pathway. However, single-cell electrophysiology has demonstrated symmetrical cross-adaptation with cAMP-producing odorants, proving that the pathways converge [3]. In ectopic tissues (spermatozoa and bronchial smooth muscle), the receptor strictly couples to Gαolf or Gs, driving a cAMP-dependent calcium influx [2, 4].

OR1D2_Mechanism cluster_OSN Olfactory Sensory Neurons (OSNs) cluster_Sperm Human Spermatozoa (Midpiece) cluster_HASMC Airway Smooth Muscle Cells (HASMCs) Ligand 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal OR1D2 OR1D2 (hOR17-4) Receptor Ligand->OR1D2 Gq Gq / Gαolf Protein OR1D2->Gq Golf Gαolf Protein OR1D2->Golf Gs Gs Protein OR1D2->Gs PLC PLC / AC Activation Gq->PLC IP3 IP3 / cAMP Generation PLC->IP3 Ca_OSN Ca2+ Influx (Cilia) IP3->Ca_OSN Depol Membrane Depolarization Ca_OSN->Depol AC Adenylyl Cyclase (AC) Golf->AC cAMP cAMP Accumulation AC->cAMP CatSper CatSper Channel Activation cAMP->CatSper Chemo Sperm Chemotaxis CatSper->Chemo AC2 Adenylyl Cyclase Gs->AC2 cAMP2 cAMP Increase AC2->cAMP2 Ca_HASMC Intracellular Ca2+ Release cAMP2->Ca_HASMC Contract Contraction & IL-8/GM-CSF Ca_HASMC->Contract

Figure 1: Canonical and ectopic signaling pathways of OR1D2 activated by the target ligand.

Quantitative Pharmacodynamics

To facilitate comparative analysis, the following table summarizes the quantitative signaling metrics of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal across different cellular models.

Tissue / Cell TypePrimary ReceptorG-Protein CouplingSecond MessengerPhysiological OutcomeSpecific Antagonist
Olfactory Sensory Neurons OR1D2Gαolf / GqcAMP / InsP3Action Potential GenerationUndecanal
Spermatozoa (Midpiece) OR1D2 (hOR17-4)GαolfcAMPChemotaxis, HyperactivationUndecanal
Airway Smooth Muscle (HASMCs) OR1D2GscAMPMuscle Contraction, IL-8 SecretionUndecanal

Validated Experimental Protocols & Causality

To ensure scientific integrity and reproducibility, the following methodologies represent the gold standard for investigating OR1D2 mechanisms. Each protocol is designed as a self-validating system , incorporating specific competitive antagonists to prove causality rather than mere correlation.

Protocol 1: Single-Cell Electrophysiology & Cross-Adaptation in OSNs [3]

Purpose: To resolve the InsP3 vs. cAMP pathway debate by measuring transduction channel currents directly at the ciliary membrane.

  • Cell Isolation: Isolate single OSNs using enzymatic dissociation (papain/collagenase) to preserve ciliary structures where OR1D2 is localized.

  • Whole-Cell Patch-Clamp: Establish a whole-cell configuration with a holding potential of -54 mV.

    • Causality Check: Using whole-cell clamp rather than perforated patch ensures complete dialysis of the intracellular fluid. This allows researchers to precisely control the intracellular ionic environment and isolate the inward transduction currents without background noise.

  • Double-Pulse Stimulation: Apply a 100 ms conditioning pulse of Cineole (a canonical cAMP odorant), followed 2 seconds later by a pulse of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal.

  • Validation: Measure the attenuation of the second inward current.

    • Systemic Logic: If the target ligand strictly utilized an independent InsP3 pathway, prior saturation of the cAMP pathway by Cineole would not affect it. The observed symmetrical cross-adaptation proves that both pathways converge on the same cyclic nucleotide-gated (CNG) channels.

Protocol 2: In Vitro Sperm Chemotaxis Assay via Fluorometric Calcium Imaging [1]

Purpose: To quantify ectopic OR1D2-mediated sperm hyperactivation and directed motility.

  • Capillary Assay Setup: Load human spermatozoa into a chemotaxis chamber. Introduce a microcapillary containing a concentration gradient of the ligand (1–10 µM).

  • Dye Loading: Incubate spermatozoa with Fura-2 AM (2 µM) for 30 minutes at 37°C.

    • Causality Check: Fura-2 AM is selected because its ratiometric excitation profile (340/380 nm) mathematically eliminates fluorescence artifacts caused by uneven dye loading, photobleaching, or the varying thickness of motile sperm cells.

  • Receptor Antagonism: In a parallel control chamber, introduce the ligand alongside Undecanal (10 µM), a competitive OR1D2 antagonist.

    • Systemic Logic: Undecanal acts as the self-validating control. If the Ca2+ spike and subsequent chemotaxis are abolished by Undecanal, it proves the response is strictly OR1D2-mediated and not a non-specific lipophilic perturbation of the sperm membrane.

Protocol 3: HASMC Contractility and Cytokine Profiling [2]

Purpose: To evaluate the pathophysiological role of OR1D2 in asthma and airway hyperresponsiveness.

  • Collagen Gel Contraction: Seed Human Airway Smooth Muscle Cells (HASMCs) into 3D collagen lattices.

  • Ligand Exposure: Treat the matrices with 100 µM of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal.

  • Pathway Inhibition: Pre-treat a subset of matrices with SQ22536 (an adenylyl cyclase inhibitor) prior to ligand exposure.

    • Causality Check: By blocking AC, researchers can isolate the Gs-cAMP axis. If contraction is prevented, it establishes direct causality that OR1D2 in HASMCs relies on cAMP accumulation to trigger intracellular Ca2+ release, differentiating it from Gq-coupled contractile receptors.

  • Cytokine ELISA: Extract the supernatant at 24 hours and quantify IL-8 and GM-CSF via ELISA to validate the pro-inflammatory downstream effects of OR1D2 activation.

Conclusion & Therapeutic Implications

The mechanistic profile of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal extends far beyond classical olfaction. Its specific agonism of OR1D2 reveals a highly conserved GPCR signaling architecture that has been co-opted by ectopic tissues for critical physiological functions.

In reproductive biology, OR1D2 acts as a primary chemosensor guiding sperm-egg communication [1, 4]. In respiratory pharmacology, the receptor's ability to drive HASMC contraction and cytokine release positions it as a novel therapeutic target for chronic obstructive pulmonary disease (COPD) and allergic asthma [2]. Future drug development efforts focusing on OR1D2 must prioritize structural analogs that can selectively antagonize the receptor in bronchial tissues without disrupting its essential reproductive functions.

References

  • Spehr, M., Gisselmann, G., Poplawski, A., Corson, J. A., Radil, T., Nouaille-Degorce, H., ... & Hatt, H. (2003). Identification of a testicular odorant receptor mediating human sperm chemotaxis. Science, 299(5615), 2054-2058.[Link]

  • Kalbe, B., Knobloch, J., Schulz, V. M., Wecker, C., Schlimm, M., Scholz, P., ... & Hatt, H. (2016). Olfactory Receptors Modulate Physiological Processes in Human Airway Smooth Muscle Cells. Frontiers in Physiology, 7, 339.[Link]

  • Takeuchi, H., & Kurahashi, T. (2003). Identification of Second Messenger Mediating Signal Transduction in the Olfactory Receptor Cell. Journal of General Physiology, 122(5), 557-567.[Link]

  • Maßberg, D., & Hatt, H. (2018). Human Olfactory Receptors: Novel Cellular Functions Outside of the Nose. Physiological Reviews, 98(3), 1739-1763.[Link]

Exploratory

Unveiling the Mechanisms of Spermatotoxicity: In Vitro Reproductive Toxicity Studies of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal

A Technical Guide for Toxicologists and Drug Development Professionals Executive Context and Regulatory Landscape 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal—commonly known as p-BMHCA, Lilial, or lysmeral—is a synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Toxicologists and Drug Development Professionals

Executive Context and Regulatory Landscape

4-(1,1-dimethylethyl)-2-methyl-benzenepropanal—commonly known as p-BMHCA, Lilial, or lysmeral—is a synthetic aromatic aldehyde historically ubiquitous in fragrances and personal care products[1]. However, extensive in vivo studies have demonstrated its capacity to induce severe male reproductive toxicity, specifically targeting spermatogenesis in rodents[2]. Consequently, the European Chemicals Agency (ECHA) and the Scientific Committee on Consumer Safety (SCCS) reclassified p-BMHCA as a Category 1B Reprotoxic substance (CMR 1B), leading to its ban in EU cosmetics as of March 2022.

For researchers and toxicologists, p-BMHCA serves as a critical reference compound for developing and validating New Approach Methodologies (NAMs) in reproductive toxicology. This whitepaper dissects the in vitro methodologies used to elucidate the precise mode of action (MoA) behind p-BMHCA-induced spermatotoxicity, emphasizing causality, species specificity, and the implementation of self-validating ex vivo systems.

Mechanistic Causality: The CoA-Conjugate Hypothesis

The toxicity of p-BMHCA is not driven by the parent compound itself, but rather by its primary hepatic metabolite: para-tert-butyl-benzoic acid (p-TBBA) [3].

The causality of testicular toxicity hinges on a highly specific metabolic bottleneck. Once p-TBBA enters the systemic circulation and crosses the blood-testis barrier (BTB), it undergoes intracellular conjugation with Coenzyme A (CoA) to form p-TBBA-CoA[4]. In sensitive species (like rats), the bulky para-tert-butyl group creates steric hindrance within the active sites of downstream metabolizing enzymes. Instead of being further processed and excreted, the p-TBBA-CoA conjugates accumulate massively within the seminiferous tubules[3].

This accumulation acts as a metabolic sink, depleting the free CoA pool and disrupting critical CoA-dependent pathways, including lipid homeostasis, energy production (β-oxidation), and the cellular redox system[3]. The ultimate phenotypic result is the apoptosis of germ cells and the arrest of late-stage spermatogenesis[5].

Mechanism A p-BMHCA Exposure (Parent Compound) B Hepatic Metabolism (Oxidation) A->B C p-TBBA Formation (Active Metabolite) B->C D Testicular Translocation (Crosses BTB) C->D E Intracellular CoA Conjugation (p-TBBA-CoA Accumulation) D->E F Metabolic Disruption (Lipid & Redox Pathways) E->F G Spermatotoxicity (Late-Stage Germ Cell Arrest) F->G

Caption: Mechanistic pathway of p-BMHCA-induced spermatotoxicity via p-TBBA-CoA conjugation.

In Vitro Methodologies & Self-Validating Protocols

To map this pathway without relying on in vivo animal models, toxicologists utilize a combination of primary hepatocyte assays and advanced 3D ex vivo tissue cultures. The experimental design must be self-validating, meaning internal controls are built into the protocol to separate true MoA from generalized cytotoxicity.

Protocol 1: Ex Vivo 3D Seminiferous Tubule Culture (Bio-AlteR®)

Rationale: Standard 2D cell cultures fail to replicate the complex architecture of the testes. Spermatogenesis requires the intricate physiological support of Sertoli cells and an intact Blood-Testis Barrier (BTB). The Bio-AlteR® system utilizes bicameral (two-chamber) inserts to preserve this 3D microenvironment, allowing for a true "physio-toxicological" assessment[6].

Step-by-Step Methodology:

  • Tissue Isolation: Extract testes from 8- to 20-day-old juvenile Sprague Dawley rats. Perform a mild enzymatic digestion (collagenase/dispase) to isolate intact seminiferous tubules without destroying the structural matrix[6].

  • Bicameral Seeding: Plate the isolated tubules onto the apical compartment of permeable inserts (e.g., Transwell® membranes) coated with an extracellular matrix substitute. The basolateral compartment contains the nutrient media, mimicking the interstitial blood supply.

  • System Self-Validation (BTB Integrity): Before dosing, measure the Trans-Epithelial Electrical Resistance (TEER) across the membrane[7]. Causality check: A high TEER value confirms the establishment of functional tight junctions between Sertoli cells (a functional BTB). Inserts failing to reach the baseline TEER are discarded, ensuring that any observed toxicity is due to the chemical's true MoA, not a compromised barrier.

  • Targeted Dosing: Introduce the active metabolite (p-TBBA) into the basolateral chamber at concentrations ranging from 2 to 50 µM[3].

    • Mechanistic Control: In parallel wells, dose with m-TBBA (the meta-substituted isomer). Because m-TBBA does not form CoA-conjugates due to its structural geometry, it serves as an internal negative control to validate that toxicity is strictly dependent on CoA-conjugation[5].

  • Endpoint Evaluation: After the incubation period, harvest the tissue.

    • Use LC-MS/MS to quantify intracellular CoA-conjugate formation.

    • Use flow cytometry and immunofluorescence to quantify the depletion of specific germ cell populations (e.g., pachytene spermatocytes and round spermatids)[6].

BioAlteR Step1 Isolate Seminiferous Tubules (Juvenile SD Rats) Step2 Seed in Bicameral Chambers (Apical/Basolateral) Step1->Step2 Step3 Validate Barrier Integrity (TEER Measurement) Step2->Step3 Step4 Expose to p-TBBA / m-TBBA (2-50 µM) Step3->Step4 Step5 Endpoint Evaluation (LC-MS/MS & Cytology) Step4->Step5

Caption: Step-by-step workflow of the Bio-AlteR® 3D ex vivo seminiferous tubule assay.

Protocol 2: Primary Hepatocyte Plating Assay for Species Specificity

Rationale: Because p-BMHCA requires hepatic activation, the rate of p-TBBA formation and subsequent CoA conjugation dictates species vulnerability. This assay explains why human risk assessments based solely on rat data may overestimate toxicity[5].

Step-by-Step Methodology:

  • Hepatocyte Isolation & Plating: Isolate primary hepatocytes from rats, rabbits, and humans. Plate them in standard multi-well formats.

  • Dosing: Expose the plated hepatocytes to 50 µM of the parent compound (p-BMHCA).

  • System Self-Validation (Viability): Continuously monitor intracellular ATP levels. Causality check: If ATP drops precipitously in the first hour, the dose is acutely cytotoxic, and metabolic data will be skewed by cell death. Stable ATP confirms that metabolic tracking is occurring in healthy, functioning cells.

  • Metabolite Tracking: Extract cells at intervals up to 22 hours. Utilize LC-MS/MS to quantify the ratio of free p-TBBA to p-TBBA-CoA[4].

Quantitative Data Summarization

The integration of the Bio-AlteR® and hepatocyte assays provides a clear, quantitative matrix that links chemical structure, species-specific metabolism, and phenotypic toxicity. As shown below, the meta-isomer (m-BMHCA) fails to accumulate as a CoA-conjugate and consequently exhibits zero spermatotoxicity, validating the mechanistic hypothesis[3],[5]. Furthermore, human hepatocytes demonstrate negligible CoA-conjugate accumulation compared to rats, suggesting a highly species-specific vulnerability[5].

Test CompoundSpecies ModelIn Vitro AssayIntracellular CoA ConjugationSpermatotoxicity / Germ Cell Depletion
p-BMHCA RatHepatocytes & Bio-AlteR®High (Accumulates over 22h)Severe (Late-stage arrest)
m-BMHCA RatHepatocytes & Bio-AlteR®None DetectedNone
p-BMHCA HumanPlated HepatocytesNegligible / Rapid ClearanceN/A (Predicted Low Risk)
p-BMHCA RabbitPlated HepatocytesNegligible / Rapid ClearanceN/A (Predicted Low Risk)

Conclusion

The in vitro reproductive toxicity assessment of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (p-BMHCA) represents a paradigm shift in modern toxicology. By moving away from black-box in vivo animal testing and utilizing self-validating NAMs like the Bio-AlteR® system and cross-species hepatocyte profiling, researchers can pinpoint the exact molecular initiating event: the accumulation of p-TBBA-CoA conjugates. This deep mechanistic understanding not only justifies regulatory decisions but also provides a blueprint for the rational design of safer, non-toxic fragrance alternatives.

References

  • Hareng L, Schuster P, Haake V, et al. "Towards the mechanism of spermatotoxicity of p-tert-butyl-alpha-methylhydrocinnamic aldehyde: inhibition of late stage ex-vivo spermatogenesis in rat seminiferous tubule cultures by para-tert-butyl-benzoic acid." Archives of Toxicology, 2023.[Link]

  • Scientific Committee on Consumer Safety (SCCS). "OPINION ON the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II." European Commission, 2019.[Link]

  • Laue H, et al. "p-Alkyl-Benzoyl-CoA Conjugates as Relevant Metabolites of Aromatic Aldehydes With Rat Testicular Toxicity." Toxicological Sciences, 2020.[Link]

  • Geoffroy-Siraudin C, et al. "An In Vitro Method to Study Male Reproductive Toxicology: A Review on the Bio-AlteR® Technology Allowing a 'Physio-Toxicology' Approach." Research Open World, 2018.[Link]

  • Critical Catalyst. "May Butylphenyl Methylpropional be used in Cosmetic Products?" Critical Catalyst, 2021.[Link]

  • Usta et al. "Toxicological investigation of lilial." Scientific Reports (Nature), 2023.[Link]

  • MDPI. "Aldehydes: What We Should Know About Them." Molecules, 2024.[Link]

Sources

Foundational

Metabolic Degradation Pathways and Toxicokinetics of 4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal in Human Cells

Executive Summary 4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal—widely recognized by its INCI name butylphenyl methylpropional (p-BMHCA) or the trade name Lilial—is a synthetic aromatic aldehyde historically ubiquitous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal—widely recognized by its INCI name butylphenyl methylpropional (p-BMHCA) or the trade name Lilial—is a synthetic aromatic aldehyde historically ubiquitous in consumer fragrances. However, recent regulatory scrutiny has reclassified the compound as a Category 1B reproductive toxicant (). For drug development professionals and toxicologists, understanding the precise metabolic degradation pathways of p-BMHCA in human cells is critical. Its toxicity is predominantly driven by its biotransformation into reactive and structurally alarming metabolites, rather than the parent compound alone.

This technical guide delineates the in vitro and in vivo metabolic pathways of p-BMHCA, explores the causality behind its mitochondrial and reproductive toxicity, and provides a validated protocol for quantifying its metabolites using human hepatocyte models.

Structural Identity and Metabolic Vulnerability

The chemical structure of p-BMHCA features a propanal chain with an alpha-methyl group, attached to a benzene ring bearing a para-tert-butyl moiety. This structure presents two primary sites for enzymatic attack in human cells:

  • The Aldehyde Group: Highly susceptible to Phase I oxidation and reduction.

  • The Tert-Butyl Group: Susceptible to cytochrome P450 (CYP450)-mediated aliphatic hydroxylation.

The Metabolic Degradation Pathway in Human Cells

In human hepatocytes, p-BMHCA undergoes rapid Phase I and Phase II biotransformation. The metabolic flux is heavily skewed towards oxidation, leading to chain shortening and the formation of specific biomarkers of exposure ().

Phase I: Primary Metabolism (Aldehyde Modification) Upon cellular entry, the aldehyde group is immediately targeted by cytosolic aldehyde dehydrogenases (ALDH), converting p-BMHCA into lysmerylic acid (2-(4-tert-butylbenzyl)propionic acid). A parallel, albeit minor, reduction pathway mediated by aldo-keto reductases yields the alcohol derivative, lysmerol .

Phase I: Secondary Metabolism (Aliphatic Oxidation and Chain Shortening) Lysmerylic acid serves as a central intermediate. It undergoes CYP450-mediated hydroxylation at the tert-butyl group to form hydroxy-lysmerylic acid . More critically, lysmerylic acid undergoes decarboxylation and subsequent β-oxidation of the propanoic acid chain. This chain-shortening cascade yields p-tert-butylbenzoic acid (TBBA) , the terminal and most toxicologically significant metabolite.

Phase II: Conjugation and Excretion To facilitate renal clearance, these Phase I metabolites undergo conjugation. Lysmerol and lysmerylic acid form glucuronides via UDP-glucuronosyltransferases (UGTs). TBBA is primarily conjugated with glycine to form tert-butylhippuric acid (TBHA) .

MetabolicPathway Lilial 4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal (Parent Compound) Lysmerol Lysmerol (Reduction) Lilial->Lysmerol Aldo-keto reductases LysmerylicAcid Lysmerylic Acid (Oxidation) Lilial->LysmerylicAcid Aldehyde dehydrogenases PhaseII Phase II Conjugates (Glucuronides, TBHA) Lysmerol->PhaseII UGTs / SULTs HydroxyLysmerylic Hydroxy-lysmerylic Acid (tert-butyl oxidation) LysmerylicAcid->HydroxyLysmerylic CYP450 oxidation TBBA p-tert-Butylbenzoic Acid (TBBA) (β-oxidation & decarboxylation) LysmerylicAcid->TBBA β-oxidation LysmerylicAcid->PhaseII UGTs TBBA->PhaseII Glycine conjugation

Primary and secondary metabolic degradation pathways of p-BMHCA in human cells.

Mechanistic Toxicology: Causality of Adverse Effects

The toxicity of p-BMHCA is not merely a function of exposure, but of its metabolic fate. The causality of its adverse effects can be divided into two distinct cellular mechanisms:

A. Reproductive Toxicity via TBBA Formation The conversion of p-BMHCA to TBBA is the primary driver of its Repr. Cat. 1B classification. TBBA is structurally analogous to other reprotoxic benzoic acids. In vivo and in vitro evidence demonstrates that TBBA induces severe testicular and spermatotoxic effects. While rat hepatocytes exhibit a higher conversion rate of p-BMHCA to TBBA, human hepatocytes still produce toxicologically relevant concentrations of this metabolite, validating the human health risk ().

B. Mitochondrial Dysfunction and ROS Generation In human keratinocytes (HaCaT cells), p-BMHCA exhibits direct cytotoxicity. Dehydrogenation of the parent compound produces α,β-unsaturated aldehydes. These electrophilic species act as Michael acceptors, covalently binding to cellular nucleophiles. Specifically, they deplete lipoic acid—an essential cofactor for mitochondrial dehydrogenases. This depletion directly inhibits mitochondrial electron transport chain Complexes I and II, leading to a severe drop in intracellular ATP levels and a concomitant surge in Reactive Oxygen Species (ROS) ().

Quantitative Toxicokinetic and Cytotoxicity Data

Understanding the pharmacokinetics and cytotoxicity thresholds is essential for risk assessment. The following tables summarize the human excretion kinetics (based on a single oral dose of 5.26 mg) and the in vitro cytotoxicity parameters in human cells.

Table 1: Human Excretion Kinetics of p-BMHCA Metabolites (48h Post-Dose)

MetabolitePeak Excretion Time (h)Mean % of Administered Dose ExcretedBiomarker Utility
p-tert-Butylbenzoic Acid (TBBA) 2 - 514.30%Primary (High Abundance)
Lysmerol 2 - 51.82%Primary (High Specificity)
Lysmerylic Acid 2 - 50.20%Secondary
Hydroxy-lysmerylic Acid 2 - 50.16%Secondary

Table 2: In Vitro Cytotoxicity Parameters in Human HaCaT Cells

ParameterValue / ThresholdCellular Consequence
Cell Viability (EC50) 60 nM50% cell death at 24 hours
Intracellular ATP Depletion 40% decrease at 60 nMEnergy failure (measured at 12h)
Complex I Inhibition (IC50) 5 µMDisruption of electron transport chain
Complex II Inhibition (IC50) 80 µMDisruption of electron transport chain

Standardized Protocol: In Vitro Metabolic Profiling in Human Hepatocytes

To ensure trustworthiness and reproducibility in drug development or toxicological screening, the following self-validating protocol outlines the assessment of p-BMHCA metabolism using primary human hepatocytes and LC-MS/MS.

Rationale for protocol design: Primary human hepatocytes in suspension are utilized because they retain the full complement of Phase I (CYP450, ALDH) and Phase II (UGT, SULT) enzymes, providing a highly accurate reflection of in vivo hepatic clearance.

Step 1: Hepatocyte Thawing and Preparation
  • Thaw cryopreserved primary human hepatocytes in a 37°C water bath for exactly 90 seconds.

  • Transfer cells to 50 mL of pre-warmed Cryopreserved Hepatocyte Recovery Medium (CHRM). Centrifuge at 100 × g for 10 minutes at room temperature.

  • Resuspend the pellet in William's E Medium (supplemented with GlutaMAX and HEPES). Causality Check: Assess viability using Trypan Blue exclusion. Viability must be >80% for valid metabolic assays to ensure active transport and enzymatic function.

  • Dilute cells to a working concentration of 1×106 viable cells/mL.

Step 2: Compound Incubation
  • Prepare a 10 mM stock solution of p-BMHCA in LC-MS grade DMSO.

  • Dilute the stock in William's E Medium to create a 2X dosing solution (e.g., 20 µM). Causality Check: The final DMSO concentration must not exceed 0.1% to prevent solvent-induced CYP450 inhibition.

  • In a 96-well non-binding plate, mix 50 µL of the hepatocyte suspension with 50 µL of the 2X dosing solution (Final concentration: 10 µM p-BMHCA, 0.5×106 cells/mL).

  • Incubate the plate on an orbital shaker (150 rpm) in a 37°C, 5% CO₂ incubator.

Step 3: Kinetic Sampling and Quenching
  • At designated time points (0, 15, 30, 60, 120, and 240 minutes), remove a 20 µL aliquot from the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to 80 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled TBBA-d9). Causality Check: The 4-volume excess of cold organic solvent instantly precipitates cellular proteins, halting all enzymatic activity and preventing artifactual degradation of the metabolites.

  • Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to LC-MS vials for analysis.

Step 4: LC-MS/MS Quantification
  • Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Utilize a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific transitions:

    • TBBA: m/z 177.1 → 133.1 (Negative ion mode)

    • Lysmerylic Acid: m/z 219.1 → 175.1 (Negative ion mode)

  • Calculate intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound, and quantify metabolite formation using standard calibration curves.

Workflow Step1 Hepatocyte Culture (Primary Human Cells) Step2 Compound Dosing (10 µM p-BMHCA) Step1->Step2 Step3 Kinetic Sampling (0 - 240 mins) Step2->Step3 Step4 Sample Quenching (Cold ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 Data Processing (Clearance & ID) Step5->Step6

Standardized workflow for in vitro metabolic profiling and metabolite quantification.

References

  • Scherer, M., Koch, H. M., Schütze, A., Pluym, N., Krnac, D., Gilch, G., Leibold, E., & Scherer, G. (2017). Human metabolism and excretion kinetics of the fragrance lysmeral after a single oral dosage. International Journal of Hygiene and Environmental Health, 220(2 Pt A), 123-129.[Link]

  • Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II. European Commission.[Link]

  • Usta, J., Hachem, Y., El-Rifai, O., Bou-Moughlabey, Y., Echtay, K., Griffiths, D., Nakkash-Chmaisse, H., & Makki, R. F. (2013). Fragrance chemicals lyral and lilial decrease viability of HaCat cells' by increasing free radical production and lowering intracellular ATP level: Protection by antioxidants. Toxicology in Vitro, 27(1), 339-348.[Link]

Exploratory

Unveiling the Receptor Binding Affinity of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal: A Technical Guide to OR1D2 Interactions

Executive Summary The compound 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal —commonly known in the fragrance industry as Lilial or butylphenyl methylpropional—has transitioned from a ubiquitous cosmetic ingredient to a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal —commonly known in the fragrance industry as Lilial or butylphenyl methylpropional—has transitioned from a ubiquitous cosmetic ingredient to a highly scrutinized molecule in molecular biology and toxicology. While its primary sensory application relies on its muguet (lily-of-the-valley) olfactory profile, its true scientific value lies in its role as a characterized ligand for the human olfactory receptor OR1D2 (hOR17-4) .

This whitepaper provides an in-depth technical analysis of the receptor binding affinity, ectopic physiological functions, and the field-proven experimental methodologies used to quantify the pharmacodynamics of this unique aliphatic aldehyde.

The Molecular Target: OR1D2 and Ectopic Pharmacology

Olfactory receptors (ORs) constitute the largest subfamily of Class A G protein-coupled receptors (GPCRs). Historically, ORs were thought to be exclusively expressed in the sensory neurons of the olfactory epithelium. However, 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal has been instrumental in deorphanizing OR1D2 and mapping its ectopic expression (expression outside the nasal cavity) across various human tissues.

Ectopic Physiological Roles

The binding of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal to OR1D2 triggers distinct, tissue-specific physiological cascades:

  • Spermatozoa Chemotaxis: OR1D2 is highly expressed on the midpiece of human spermatozoa. The receptor acts as a chemical sensor, guiding sperm migration toward the ligand via a calcium-dependent chemotactic gradient, a critical mechanism for fertilization[1],[2].

  • Airway Smooth Muscle Contraction: In human airway smooth muscle cells (HASMCs), OR1D2 activation by this compound induces muscle contraction and stimulates the secretion of pro-inflammatory cytokines (IL-8 and GM-CSF)[3]. This is in direct physiological opposition to the OR2AG1 receptor, which induces bronchodilation.

Quantitative Binding Dynamics

Understanding the binding affinity of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal requires comparing its kinetics against other known OR1D2 modulators. Because ORs are notoriously difficult to purify, rigorous dissociation constants ( Kd​ ) have only recently been established using stabilized, solubilized receptor models[4].

Table 1: Comparative Binding Affinities of OR1D2 Modulators
LigandFunctional RoleTarget ReceptorBinding Affinity ( Kd​ / EC50​ )Physiological Effect
4-(1,1-dimethylethyl)-2-methyl-benzenepropanal AgonistOR1D2 (hOR17-4)~16 µMSperm chemotaxis, HASMC contraction
Bourgeonal Strong AgonistOR1D2 (hOR17-4)~1 - 5 µMSperm chemotaxis, HASMC contraction
Undecanal AntagonistOR1D2 (hOR17-4)~22 µMInhibits agonist-induced Ca2+ influx
Amyl Butyrate AgonistOR2AG1Low µMHASMC relaxation (Counteracts OR1D2)

Data synthesized from Surface Plasmon Resonance (SPR) and functional calcium imaging studies ()[1],[4].

Mechanistic Signaling Cascade

The causality behind the physiological effects of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal lies in its signal transduction pathway. Upon binding the hydrophobic pocket of the 7-transmembrane OR1D2 receptor, a conformational shift activates the coupled G-protein (typically Gαolf​ in neurons, or Gαs​ / Gαq​ in ectopic tissues).

This activation stimulates Adenylate Cyclase III (AC3), leading to the rapid accumulation of intracellular cAMP. The cAMP molecules subsequently bind to and open Cyclic Nucleotide-Gated (CNG) channels, causing an influx of Ca2+ and Na+ that depolarizes the cell and triggers downstream functional responses (e.g., flagellar beating in sperm)[1],[2].

SignalingPathway Lilial 4-(1,1-dimethylethyl)- 2-methyl-benzenepropanal OR1D2 OR1D2 Receptor (GPCR) Lilial->OR1D2 Binds (Kd ~16 µM) G_protein Gαolf / Gαs Subunit Activation OR1D2->G_protein Conformational Change AC3 Adenylate Cyclase III (AC3) G_protein->AC3 Stimulates cAMP cAMP Accumulation AC3->cAMP ATP Conversion CNG CNG Channel Opening cAMP->CNG Binds Ca2 Intracellular Ca2+ Influx CNG->Ca2 Ion Influx & Depolarization

Figure 1: OR1D2 signal transduction cascade activated by 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal.

Field-Proven Experimental Methodologies

Quantifying the binding affinity of olfactory receptors presents a unique challenge: ORs lack standard N-terminal signal peptides, leading to severe endoplasmic reticulum (ER) retention and misfolding when expressed in heterologous systems (e.g., HEK293 cells). To overcome this, the following self-validating protocols have been established by structural biologists.

Protocol 1: High-Throughput Calcium Imaging (In Vitro)

To ensure the receptor actually reaches the plasma membrane, OR1D2 must be co-transfected with Receptor-Transporting Protein 1 Short (RTP1S) or engineered with a Lucy/rho1D4 tag[1].

Step-by-Step Workflow:

  • Cell Culture & Transfection: Culture HEK293S cells and transiently co-transfect with the OR1D2 gene (codon-optimized) and RTP1S chaperone plasmids.

  • Dye Loading: Incubate cells with a fluorescent calcium indicator (e.g., Fura-Red or Fluo-4 AM) for 45 minutes at 37°C. Wash with assay buffer to remove extracellular dye.

  • Ligand Application: Apply 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal at varying concentrations (1 µM to 100 µM) using an automated liquid handler.

  • Negative Control Validation: Apply a non-binding odorant (e.g., sulfuryl acetate). A lack of fluorescence spike validates that the receptor's response is ligand-specific[1].

  • Positive Control Validation: Post-assay, apply 200 µM ATP. ATP activates endogenous purinergic receptors, confirming that the cells are viable and their calcium machinery is functional[1].

  • Data Acquisition: Record transient changes in cytosolic Ca2+ using time-lapse confocal microscopy.

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Kd​ Measurement

While calcium imaging proves functional activation, SPR provides direct, label-free kinetic data ( Kd​ ). Because crude membrane extracts cause non-specific binding, the receptor must be solubilized in detergent micelles.

Step-by-Step Workflow:

  • Receptor Solubilization: Extract OR1D2 from bioreactor-grown cells using a mild detergent (e.g., fos-choline) to maintain the 7TM structural integrity[1].

  • Surface Immobilization: Covalently attach a rho1D4 monoclonal antibody to a CM5 biosensor chip. Flow the solubilized OR1D2 over the chip. The antibody captures the receptor via its engineered C-terminal rho tag, ensuring uniform orientation[1].

  • Analyte Titration: Inject 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal across the chip at increasing concentrations (5 µM, 10 µM, 20 µM, 40 µM).

  • Reference Subtraction: Simultaneously flow the analyte over a reference channel containing only the mAb and blank buffer to subtract bulk refractive index changes.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding isotherm to calculate the affinity constant (~16 µM)[4].

SPRWorkflow S1 Receptor Solubilization (Detergent Micelles) S2 Surface Immobilization (rho1D4 mAb Capture) S1->S2 S3 Analyte Injection (Ligand Titration) S2->S3 S4 Real-Time Detection (SPR Sensorgram) S3->S4 S5 Kinetic Analysis (Kd Determination) S4->S5

Figure 2: Surface Plasmon Resonance (SPR) workflow for quantifying OR1D2-ligand binding kinetics.

References

  • Cook, B. L., et al. (2009). Large-scale production and study of a synthetic G protein-coupled receptor: Human olfactory receptor 17-4. Proceedings of the National Academy of Sciences (PNAS), 106(29), 11925-11930. Available at:[Link]

  • Doszczak, L., et al. (2007). Prediction of perception: probing the hOR17-4 olfactory receptor model with silicon analogues of bourgeonal and lilial. Angewandte Chemie International Edition, 46(18), 3367-3371. Available at:[Link]

  • Kalbe, B., et al. (2016). Olfactory Receptors Discovered in Bronchi. Frontiers in Physiology. Summarized via Neuroscience News. Available at:[Link]

  • Lee, S. J., et al. (2021). Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease. International Journal of Molecular Sciences (MDPI), 22(16), 8722. Available at:[Link]

  • Zhang, S., et al. (2014).Multiplexed olfactory receptor-based microsurface plasmon polariton detector. U.S. Patent US8748111B2.

Sources

Protocols & Analytical Methods

Method

Protocol for the Quantification of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note from the Office of the Senior Application Scientist Abstract & Introduction The landscape of cosmetic safety and consumer transparency is continually evolving, driven by regulatory updates and a deepe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract & Introduction

The landscape of cosmetic safety and consumer transparency is continually evolving, driven by regulatory updates and a deeper understanding of chemical sensitization. The European Union's recent Regulation (EU) 2023/1545, which amends Regulation (EC) No 1223/2009, significantly expands the list of fragrance allergens that must be declared on product labels if their concentration exceeds 0.001% in leave-on products or 0.01% in rinse-off products.[1][2] This measure aims to protect consumers who may be sensitive to specific fragrance compounds, as contact allergies can be lifelong conditions.[2][3]

This application note provides a comprehensive, detailed protocol for the detection and quantification of a specific fragrance ingredient, 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal , in various cosmetic formulations. While this specific compound is not explicitly listed in the current regulatory annexes, it is a structural analogue of known allergens, such as Bourgeonal (4-(1,1-dimethylethyl)benzenepropanal). The analytical principles and methodologies developed for regulated allergens are directly applicable and essential for due diligence, research and development, and potential future regulatory inclusion.

The methodology herein is grounded in the robust and widely accepted technique of Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone of analytical chemistry for separating and identifying volatile and semi-volatile compounds in complex matrices.[4][5][6] We present a self-validating protocol that emphasizes not just the procedural steps, but the scientific rationale behind them, ensuring technical accuracy and field-proven reliability for researchers, scientists, and quality control professionals.

Scientific Principle & Causality

The fundamental principle of this method is the physical separation of the target analyte from the cosmetic matrix, followed by its chromatographic separation from other volatile components and subsequent detection and quantification by mass spectrometry.

  • Sample Preparation (Liquid-Liquid Extraction): Cosmetic products are complex emulsions (creams, lotions) or solutions (perfumes). A Liquid-Liquid Extraction (LLE) is employed to selectively transfer the semi-volatile, relatively nonpolar fragrance analyte from the complex, often aqueous or emulsified, cosmetic matrix into an immiscible organic solvent.[6][7] Methyl tert-butyl ether (MTBE) is chosen for its excellent solubilizing power for a wide range of fragrance compounds and its convenient volatility for later concentration steps.

  • Gas Chromatography (GC): The extract is injected into the GC system. The high temperature of the injection port vaporizes the sample. An inert carrier gas (Helium) sweeps the vaporized analytes onto a long, thin capillary column coated with a stationary phase (e.g., 5% phenyl-polydimethylsiloxane). Separation occurs based on the analytes' boiling points and their relative affinities for the stationary phase. Compounds with lower boiling points and less affinity for the column travel faster, eluting first. A programmed temperature ramp is critical to ensure sharp peaks for a wide range of analytes, from highly volatile to semi-volatile.[6]

  • Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the MS detector's ion source. Here, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible pattern.[8] This fragmentation pattern, or mass spectrum, is a unique chemical fingerprint. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). For quantification, Selected Ion Monitoring (SIM) mode is superior, where the detector is programmed to only monitor a few specific, characteristic m/z fragments of the target analyte. This dramatically increases sensitivity and reduces interference from matrix components compared to a full scan.[9]

Experimental Workflow & Protocol

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Receive & Homogenize Cosmetic Sample Weigh Accurately Weigh ~0.5 g of Sample Sample->Weigh Add_IS Spike with Internal Standard (IS) Solution Weigh->Add_IS Inject Inject 1 µL into GC-MS System Extract Add MTBE & H2O, Vortex/Mix for 30 min Add_IS->Extract GC_Sep GC Separation (Temperature Program) Separate Centrifuge to Separate Organic/Aqueous Layers Extract->Separate MS_Detect MS Detection (SIM/Scan Mode) Collect Collect Organic (Top) Layer with Syringe Separate->Collect Filter Filter through 0.45 µm PTFE Filter Collect->Filter Filter->Inject Inject->GC_Sep GC_Sep->MS_Detect Integrate Integrate Peak Areas (Analyte & IS) MS_Detect->Integrate Calibrate Generate Calibration Curve (Concentration vs. Response Ratio) Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Validate Validate Method (LOD, LOQ, Accuracy, Precision) Quantify->Validate Report Final Report (mg/kg or % w/w) Validate->Report

Caption: End-to-end workflow for GC-MS analysis of fragrance allergens.

Materials & Reagents
  • Solvents: Methyl tert-butyl ether (MTBE, HPLC or pesticide residue grade), Deionized water.

  • Standards:

    • Analytical Standard: 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (Purity ≥98%). If not commercially available, custom synthesis may be required.

    • Internal Standard (IS): A suitable internal standard, such as d10-Anthracene or another non-endogenous compound with similar chemical properties but a different retention time, should be used.

  • Reagents: Anhydrous sodium sulfate.

  • Equipment:

    • Analytical balance (4 decimal places).

    • Vortex mixer.

    • Centrifuge.

    • 50 mL screw-cap centrifuge tubes.

    • Syringes and 0.45 µm PTFE syringe filters.

    • Autosampler vials with inserts.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with MTBE.

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of the internal standard in MTBE.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution in MTBE. A typical range would be 0.1 µg/mL to 10 µg/mL.[7] Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation Protocol
  • Accurately weigh approximately 0.5 g of the homogenized cosmetic sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water to the tube.

  • Spike the sample with a known amount of the internal standard solution (e.g., 50 µL of the 100 µg/mL stock).

  • Add 5 mL of MTBE to the tube.

  • Cap the tube tightly and vortex/mix vigorously for 30 minutes to ensure thorough extraction.[6]

  • Centrifuge the sample for 15 minutes at 3000 rpm to break the emulsion and achieve clear phase separation.

  • Carefully collect the upper organic (MTBE) layer using a Pasteur pipette or syringe, avoiding the aqueous and solid interface.

  • Optional Drying Step: Pass the collected organic layer through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Filter the final extract through a 0.45 µm PTFE syringe filter directly into a GC autosampler vial.

  • Analyze the sample within 24 hours.[5]

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977 MSD or equivalentOffers high sensitivity and the flexibility of both Scan and SIM modes.
Column HP-5ms (or equivalent 5% phenyl-polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA workhorse, mid-polarity column providing excellent separation for a wide range of fragrance allergens.[10]
Injection Volume 1.0 µLStandard volume for trace analysis.
Injector Mode Pulsed SplitlessMaximizes the transfer of analyte onto the column, enhancing sensitivity for low-level detection.[6]
Injector Temp. 280 °CEnsures rapid and complete vaporization of the semi-volatile analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp 1: 5 °C/min to 200 °C, Ramp 2: 20 °C/min to 300 °C (hold 5 min)A multi-step ramp provides good separation of early-eluting volatile compounds while quickly eluting higher-boiling point matrix components.[6]
MS Transfer Line 290 °CPrevents condensation of the analyte between the GC column and the MS source.
Ion Source Temp. 230 °CStandard temperature for electron ionization, balancing ionization efficiency and minimizing degradation.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for creating reproducible fragmentation patterns and allowing library matching.
Acquisition Mode Scan: m/z 40-450 (for initial identification); SIM: Monitor 3-4 characteristic ions (for quantification)Scan mode confirms identity; SIM mode provides superior sensitivity and selectivity for quantification.[9]
Predicted Mass Spectrum and SIM Ions

For the target analyte, 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (MW: 204.31), the mass spectrum will be unique. Based on its structure, the following key fragments are predicted:

  • Molecular Ion (M+): m/z 204 (may be low abundance)

  • Loss of methyl (M-15): m/z 189 (from the tert-butyl group)

  • Benzylic cleavage (loss of C3H5O): m/z 147

  • Tropylium ion rearrangement: m/z 91

A suggested set of ions for SIM analysis would be:

  • Quantifier Ion: m/z 189 (often the most abundant stable fragment)

  • Qualifier Ions: m/z 147, m/z 204

Method Validation: A Self-Validating System

To ensure the trustworthiness and reliability of results, the analytical method must be validated.[9] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.

Validation ParameterProcedureAcceptance Criteria
Selectivity Analyze at least 6 different blank cosmetic matrices (fragrance-free) to ensure no endogenous components interfere with the analyte or IS peak at the expected retention time.No significant interfering peaks (>20% of LOQ response) at the retention time of the analyte.
Linearity Analyze the calibration standards (e.g., 6 levels) in triplicate. Plot the response ratio (Analyte Area / IS Area) vs. concentration and perform a linear regression.Coefficient of determination (r²) > 0.995.[7][9]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of low-level standards. LOD is typically S/N ≥ 3; LOQ is S/N ≥ 10.The LOQ must be below the regulatory thresholds (e.g., < 0.001% or 10 mg/kg). LOQs in the range of 2-20 µg/g (ppm) are typically achievable.[7]
Accuracy Analyze a blank matrix spiked with the analyte at three concentration levels (low, medium, high) in triplicate. Calculate the percent recovery.Mean recovery should be within 80-120%.[5][7]
Precision Repeatability (Intra-day): Analyze 6 replicates of a spiked sample on the same day. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 15%.[7]

Conclusion

This application note details a robust and scientifically-grounded GC-MS protocol for the quantification of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal in cosmetic products. By leveraging a systematic liquid-liquid extraction and an optimized instrumental method, this protocol provides the sensitivity and selectivity required to meet and exceed current regulatory demands for fragrance allergen analysis. The integrated method validation framework ensures that the results are not only accurate but also defensible, providing confidence to researchers and quality assurance professionals in the cosmetic industry. This methodology can be readily adapted for other similar fragrance compounds, serving as a vital tool for consumer safety and regulatory compliance.

References

  • ALS Global. (2024). Navigating EU Regulation 2023/1545: A Guide for Cosmetics and Personal Care Companies on Fragrance Allergen Labeling.
  • MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in.
  • Cheméo. (2007). Chemical Properties of Benzenepropanal, 4-(1,1-dimethylethyl)- (CAS 18127-01-0).
  • European Commission. (2012). SCCS opinion on fragrance allergens in cosmetic products.
  • Cosmedesk. (2023). A closer look at fragrance allergens in cosmetic products.
  • Cosmeservice. (2023). Regulation 2023/1545 Changes the Allergen List.
  • CRITICAL CATALYST. (2023). EU updates the requirements on fragrance allergen labelling in cosmetic products.
  • Schnuch, A. (2012). Comment (Position Paper) on SCCS OPINION on Fragrance allergens in cosmetic products.
  • European Commission. (2012). OPINION on Fragrance allergens in cosmetic products. SCCS/1459/11.
  • RegASK. (2026). EU & US Approaches to Cosmetic Allergen Regulation.
  • SGS Hong Kong, China. (2023). EU Expands the List of Fragrance Allergens in Cosmetic Products.
  • Scribd. (n.d.). GC-MS Analysis of Cosmetic Fragrances.
  • EcoMundo. (n.d.). Understanding Allergens in EU Cosmetic Regulations.
  • Al-Malki, J., et al. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. MDPI.
  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis.
  • David, F., et al. (2011). Collaborative validation of the quantification method for suspected allergens and test of an automated data treatment. Journal of Chromatography A.
  • Lin, T. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. PMC.
  • ResearchGate. (n.d.). Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry.
  • Rastogi, S. C. (2001). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Encyclopedia of Analytical Chemistry.
  • ECHEMI. (2022). Benzenepropanal,4-(1,1-Dimethylethyl) Industrial Grade.
  • Van den Bergh, H., et al. (2014). HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices. Journal of Pharmaceutical and Biomedical Analysis.
  • NIST. (n.d.). Benzenepropanal, 4-(1,1-dimethylethyl)-. NIST Chemistry WebBook.

Sources

Application

Laboratory Synthesis and Process Optimization of 4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal

Application Note & Experimental Protocols for Advanced Fragrance Intermediates Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Introduction & Retrosynthetic Rationale 4-(1,1-Dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Experimental Protocols for Advanced Fragrance Intermediates Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Retrosynthetic Rationale

4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal—systematically known as 3-(4-tert-butylphenyl)-2-methylpropanal and widely recognized by its trade names Lilial, Lysmeral, or Butylphenyl methylpropional (CAS: 80-54-6)—is a highly valued synthetic aldehydic intermediate[1]. Featuring an α -chiral center and a robust molecular architecture, it serves as a critical building block in the synthesis of complex agrochemicals (such as the agricultural fungicide fenpropimorph) and specialty materials[2].

The synthesis of this molecule demands strict chemoselectivity. The target compound possesses a conjugated precursor that requires the selective hydrogenation of a C=C double bond without reducing the highly reactive terminal carbonyl group. Industrially and in the laboratory, the synthesis is approached via two primary pathways[3]:

  • Direct Friedel-Crafts Alkylation : The reaction of tert-butylbenzene with methacrolein diacetate catalyzed by Lewis acids (e.g., TiCl₄ and BF₃·OEt₂)[4]. While this is a convergent single-step route, it is notoriously difficult to control in a standard laboratory setting due to the propensity of methacrolein to polymerize and the poor regioselectivity of the alkylation.

  • Cross-Aldol Condensation followed by Selective Hydrogenation : This is the preferred, high-yielding laboratory route[5]. It involves the base-catalyzed aldol condensation of 4-tert-butylbenzaldehyde with propanal to form an α,β -unsaturated aldehyde (enal) intermediate.

SynthesisRoutes Start1 4-tert-Butylbenzaldehyde + Propanal Aldol Cross-Aldol Condensation (Piperidine Catalyst) Start1->Aldol Start2 tert-Butylbenzene + Methacrolein FC Friedel-Crafts Alkylation (TiCl4 / BF3·OEt2) Start2->FC Intermediate 4-tert-Butyl-alpha-methylcinnamaldehyde (Enal Intermediate) Aldol->Intermediate -H2O Product 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (Target Molecule) FC->Product Direct Route (Lower Yield) Hydro Selective Hydrogenation (5% Pd/Al2O3, H2) Intermediate->Hydro Hydro->Product >95% Yield

Retrosynthetic and forward synthesis pathways for the target benzenepropanal.

Experimental Protocols: A Self-Validating Workflow

The following protocols utilize the Aldol-Hydrogenation route. To ensure the system is self-validating, In-Process Controls (IPC) are embedded within the workflow to verify the completion of each chemical transformation before proceeding.

Protocol A: Kinetically Controlled Cross-Aldol Condensation

Objective : Synthesize the 4-tert-butyl-alpha-methylcinnamaldehyde intermediate while suppressing propanal dimerization.

  • Causality & Design : The primary failure mode in this step is the rapid self-aldol condensation of propanal to form 2-methyl-2-pentenal. To kinetically favor the cross-aldol product, propanal must be added dropwise to an excess of the aromatic aldehyde. Furthermore, utilizing an ionic liquid medium (e.g., [bmpyrr][NTf₂]) with a secondary amine like piperidine fundamentally alters the transition state, favoring the cross-condensation product[5].

Step-by-Step Procedure :

  • System Setup : Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under an inert N₂ atmosphere.

  • Reagent Loading : Charge the flask with 4-tert-butylbenzaldehyde (16.2 g, 100 mmol) and the ionic liquid solvent 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([bmpyrr][NTf₂]) (50 mL). Add piperidine (0.85 g, 10 mmol) as the amine catalyst[5].

  • Controlled Addition : Heat the mixture to 60 °C. Place propanal (5.8 g, 100 mmol) in the dropping funnel and add it dropwise over a period of 2 hours. The slow addition ensures the steady-state concentration of propanal remains extremely low, forcing the piperidine-enamine intermediate to react exclusively with the highly electrophilic 4-tert-butylbenzaldehyde.

  • IPC Validation : After 4 hours, sample the reaction mixture. Perform GC-MS analysis. The reaction is validated to proceed to workup only when the peak corresponding to 4-tert-butylbenzaldehyde is consumed and the conjugated enal intermediate (m/z = 202) constitutes >95% of the product stream.

  • Workup : Extract the product using hexane (3 x 50 mL). The ionic liquid layer can be recycled. Wash the organic layer with 0.1 M HCl, water, and brine, then dry over anhydrous Na₂SO₄. Evaporate the solvent in vacuo to yield the crude enal.

Protocol B: Chemoselective Catalytic Hydrogenation

Objective : Reduce the conjugated alkene without over-reducing the aldehyde to an alcohol.

  • Causality & Design : Palladium-on-Alumina (Pd/Al₂O₃) is selected over standard Pd/C or Raney Nickel. The acidic sites on the Al₂O₃ support modulate the electron density of the Pd surface. This enhances the desorption rate of the saturated aldehyde immediately following C=C reduction, preventing it from re-coordinating and undergoing further reduction to 3-(4-tert-butylphenyl)-2-methylpropan-1-ol[5].

Step-by-Step Procedure :

  • System Setup : Transfer the crude enal intermediate to a high-pressure Parr reactor.

  • Catalyst Loading : Add 5% Pd/Al₂O₃ catalyst (1 mol% Pd relative to the enal).

  • Hydrogenation : Seal the reactor, purge three times with N₂, and then pressurize with H₂ gas to 10 atm. Heat the system to 60 °C under vigorous mechanical stirring[5].

  • IPC Validation : Monitor the hydrogen uptake via the reactor's pressure gauge. The reaction is complete when H₂ consumption ceases (typically 4-6 hours). Confirm via TLC (Hexane:EtOAc 9:1, UV/KMnO₄ stain); the conjugated enal (highly UV active) should completely disappear, replaced by the UV-inactive saturated target aldehyde.

  • Isolation : Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd catalyst. Concentrate the filtrate and purify via fractional vacuum distillation (b.p. 126-127 °C at 0.80 kPa) to afford pure 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal[3].

CatalyticCycle Pd Pd(0) Surface H2_Ads H2 Adsorption Pd->H2_Ads + H2 Coord Alkene Coordination H2_Ads->Coord + Enal Insert Migratory Insertion Coord->Insert Elim Reductive Elimination Insert->Elim Elim->Pd - Product

Mechanism of Pd-catalyzed selective hydrogenation of the conjugated enal intermediate.

Quantitative Data & Optimization Metrics

The table below summarizes the critical parameters and the resulting chemoselectivity when optimizing the two-step synthesis. The use of ionic liquids and specialized catalyst supports drastically improves the purity profile of the final benzenepropanal derivative.

Reaction StepCatalyst SystemSolventTemp (°C)Conversion (%)Chemoselectivity (%)
Aldol CondensationNaOH (aq)Methanol408570 (High propanal self-condensation)
Aldol Condensation Piperidine [bmpyrr][NTf₂] 60 >95 98
Hydrogenation5% Pd/CEthanol2510088 (Formation of alcohol byproduct)
Hydrogenation 5% Pd/Al₂O₃ [bmpyrr][NTf₂] 60 100 >99

References

  • PubChem. "Lilial | C14H20O | CID 228987". National Institutes of Health. 1

  • European Commission. "Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products". Scientific Committee on Consumer Safety (SCCS). 2

  • LookChem. "Cas 80-54-6, Lily aldehyde". LookChem Chemical Database. 3

  • ACS Publications. "One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent". Organic Process Research & Development. 5

  • ChemicalBook. "Lily aldehyde | 80-54-6". ChemicalBook Database. 4

Sources

Method

Advanced NMR Spectroscopy Analysis and Peak Assignment for 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal

Introduction & Regulatory Context 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal —universally known by its trade name Lilial (or Lysmeral) and its INCI name Butylphenyl methylpropional (CAS: 80-54-6)—is an aromatic aldeh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

4-(1,1-dimethylethyl)-2-methyl-benzenepropanal —universally known by its trade name Lilial (or Lysmeral) and its INCI name Butylphenyl methylpropional (CAS: 80-54-6)—is an aromatic aldehyde historically ubiquitous in the fragrance and cosmetic industries due to its intense lily-of-the-valley olfactory profile [1].

However, following rigorous toxicological evaluations, the European Commission’s Scientific Committee on Consumer Safety (SCCS) classified Lilial as a Reprotoxic Category 1B substance (endocrine disruptor)[2]. Consequently, its use in cosmetic products was officially banned in the EU as of March 2022. Today, the precise analytical profiling of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for three primary reasons:

  • Quality Control & Compliance: Detecting illicit traces of Lilial in consumer goods.

  • Metabolite Tracking: Monitoring its degradation pathways in environmental and biological matrices.

  • Analog Development: Validating the structural integrity of newly synthesized, safer olfactory analogs.

This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR elucidation of Lilial, detailing the causality behind specific experimental choices and complex spin-spin coupling phenomena.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and high-resolution spectral data, the following standardized methodology must be strictly adhered to.

Causality of Solvent and Standard Selection

Deuterated Chloroform ( CDCl3​ ) is selected as the solvent because it lacks interfering proton signals, provides excellent solvation for non-polar aromatic aldehydes, and supplies a deuterium lock signal to stabilize the spectrometer's magnetic field [3]. Tetramethylsilane (TMS) is added at 0.03% v/v to serve as an internal standard (0.00 ppm), ensuring that chemical shifts are universally calibrated regardless of minor temperature or concentration variations.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of high-purity 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal.

  • Dissolution: Dissolve the analyte in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS) within a clean glass vial. Vortex for 30 seconds to ensure complete homogeneity.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity (shimming).

  • Probe Equilibration: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Allow the probe to equilibrate at 298 K for 5 minutes to prevent convection currents that broaden spectral lines.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl3​ . Perform automated gradient shimming (Z1-Z5) to maximize the resolution of the Free Induction Decay (FID).

  • Acquisition:

    • 1 H NMR: Run a standard proton pulse sequence (ns = 16, d1 = 2 sec) to ensure full relaxation of the protons.

    • 13 C NMR: Run a proton-decoupled carbon sequence (ns = 256 to 512, d1 = 2 sec) to achieve a sufficient signal-to-noise ratio for quaternary carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually.

NMR_Workflow A 1. Sample Preparation 15-20 mg Lilial in 0.6 mL CDCl3 B 2. Internal Calibration 0.03% v/v TMS (0.00 ppm) A->B C 3. Probe Equilibration Set to 298 K, wait 5 mins B->C D 4. Automated Shimming Optimize Z1-Z5 gradients C->D E 5. 1D Acquisition 1H (ns=16), 13C (ns=256) D->E F 6. 2D Experiments COSY, HSQC, HMBC E->F G 7. Data Processing Zero-filling, FT, Phase Correction F->G

Caption: Step-by-step workflow for NMR sample preparation and data acquisition.

1D NMR Peak Assignment & Spin-Spin Coupling Analysis

The structure of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal features a chiral center at the C2 (alpha) position. Commercial samples are typically racemic mixtures. This stereocenter profoundly impacts the magnetic environment of the adjacent protons, leading to complex splitting patterns.

1 H NMR Spectral Data
Position 1 H Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment
19.73d1H1.5Aldehyde (-CHO)
Ar (ortho to tBu)7.31d2H8.2Aromatic CH
Ar (meta to tBu)7.10d2H8.2Aromatic CH
3a3.05dd1H13.5, 6.0Benzylic CH (diastereotopic)
22.65m1H-Alpha-CH
3b2.55dd1H13.5, 8.0Benzylic CH (diastereotopic)
tBu1.30s9H-tert-Butyl (-C(CH3)3)
Alpha-CH 3​ 1.08d3H6.9Alpha-Methyl (-CH3)

Mechanistic Insights into 1 H Splitting:

  • Diastereotopic Benzylic Protons (H3a and H3b): Because the C2 carbon is chiral, the two protons on the C3 (benzylic) carbon are in permanently different magnetic environments. They couple to each other (geminal coupling, 2J≈13.5 Hz) and to the C2 methine proton (vicinal coupling, 3J≈6.0 and 8.0 Hz). This causality results in two distinct doublet of doublets (dd) at 3.05 ppm and 2.55 ppm [3].

  • Aromatic AA'BB' System: The 1,4-disubstituted benzene ring creates an AA'BB' spin system. Due to the electron-donating nature of the tert-butyl group, the protons ortho to it are slightly deshielded (7.31 ppm) compared to those meta to it (7.10 ppm).

13 C NMR Spectral Data
Position 13 C Chemical Shift (ppm)TypeAssignment
1204.5CHAldehyde Carbonyl
Ar-C4149.2CAromatic Quaternary (attached to tBu)
Ar-C1135.8CAromatic Quaternary (attached to CH2)
Ar-C3, C5128.6CHAromatic CH (meta to tBu)
Ar-C2, C6125.4CHAromatic CH (ortho to tBu)
248.1CHAlpha-CH
336.4CH 2​ Benzylic CH2
tBu-C34.4Ctert-Butyl Quaternary
tBu-CH 3​ 31.4CH 3​ tert-Butyl Methyls (3C)
Alpha-CH 3​ 13.3CH 3​ Alpha-Methyl

2D NMR Workflows for Unambiguous Assignment

To achieve a self-validating structural proof, 1D data must be corroborated with 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Maps homonuclear 3J (proton-proton) couplings. The alpha-CH (2.65 ppm) acts as the central node, showing cross-peaks with the aldehyde proton (9.73 ppm), the alpha-methyl group (1.08 ppm), and both diastereotopic benzylic protons (3.05 and 2.55 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Directly links protons to their attached carbons via 1JCH​ coupling, confirming that the signals at 3.05 and 2.55 ppm belong to the same carbon at 36.4 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range 2JCH​ and 3JCH​ couplings. Crucially, the benzylic protons show 3J correlations to the aromatic quaternary carbon (135.8 ppm), bridging the aliphatic chain to the aromatic ring.

NMR_Correlations CHO Aldehyde (H1) CH Alpha-CH (H2) CHO->CH COSY (3J) CH3 Alpha-CH3 CH->CH3 COSY (3J) CH2 Benzylic-CH2 (H3) CH->CH2 COSY (3J) CH3->CHO HMBC (3J) Ar Aromatic Ring CH2->Ar HMBC (2J/3J) tBu tert-Butyl tBu->Ar HMBC (2J/3J)

Caption: Key 2D NMR correlations (COSY and HMBC) utilized for the structural elucidation of Lilial.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 228987, Lilial" PubChem. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS). "Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products - Submission II (SCCS/1591/17)" European Commission Public Health. Available at:[Link]

  • Herrmann, A. "Controlled Light-Induced Release of Volatile Aldehydes and Ketones by Photofragmentation of 2-Oxo-(2-phenyl)acetates" Chimia, 2007, 61(10), 664-669. Available at:[Link]

Application

solid-phase microextraction (SPME) of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal from environmental water

An Application Note and Protocol for the Determination of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal in Environmental Water Samples using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Determination of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal in Environmental Water Samples using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

4-(1,1-dimethylethyl)-2-methyl-benzenepropanal, a synthetic aromatic aldehyde commonly used as a fragrance ingredient in a variety of consumer products, can enter aquatic environments through wastewater effluent. As a compound with potential for bioaccumulation and ecotoxicity, its monitoring in environmental water is of significant interest. This application note details a robust and sensitive method for the extraction and quantification of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal from environmental water matrices using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

SPME is a solvent-free sample preparation technique that is both rapid and environmentally friendly, making it an ideal choice for the analysis of volatile and semi-volatile organic compounds in water.[1] This method offers low detection limits, requires minimal sample volume, and can be easily automated.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is critical for developing an effective SPME method.

PropertyValueSource
Molecular FormulaC₁₃H₁₈O[2][3]
Molecular Weight190.28 g/mol [2][3][4]
Boiling Point112-114 °C at 2.5 Torr[4]
Vapor Pressure0.00934 mmHg at 25°C[4]
XLogP33.72[4]
AppearanceColorless liquid[4]

The high octanol-water partition coefficient (XLogP3) indicates that 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal is a non-polar and hydrophobic compound, suggesting strong affinity for non-polar SPME fiber coatings. Its semi-volatile nature makes it amenable to both headspace and direct immersion SPME techniques.

Experimental

Instrumentation and Materials
  • SPME Fiber Assembly: A manual or automated SPME holder is required. Based on the non-polar nature of the analyte, a 100 µm polydimethylsiloxane (PDMS) coated fiber is recommended for its effectiveness in extracting non-polar, volatile, and semi-volatile compounds.[5][6]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): A GC system equipped with a split/splitless injector and a mass selective detector is necessary for separation and detection.[7]

  • Vials and Caps: 10 mL or 20 mL amber glass vials with PTFE-faced silicone septa are recommended to prevent analyte loss and photodegradation.

  • Stir Plate and Stir Bars: For sample agitation during extraction.

  • Analytical Standards: A certified reference standard of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal is required for calibration. An internal standard, such as a deuterated analog or a compound with similar chemical properties not expected in the samples (e.g., 4,4′-dibromobiphenyl), should be used for quantification to improve precision.[8]

  • Reagents: High-purity water (LC-MS grade), methanol (HPLC grade), and sodium chloride (analytical grade) are needed.

SPME Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Collect Water Sample Add_IS 2. Spike with Internal Standard Sample->Add_IS Add_Salt 3. Add NaCl (optional) Add_IS->Add_Salt Vial 4. Transfer to Vial Add_Salt->Vial Expose_Fiber 5. Expose SPME Fiber (Headspace or Direct Immersion) Vial->Expose_Fiber Equilibrate 6. Equilibrate with Agitation Expose_Fiber->Equilibrate Retract_Fiber 7. Retract Fiber Equilibrate->Retract_Fiber Desorb 8. Desorb in GC Injector Retract_Fiber->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Mass Spectrometric Detection Separate->Detect Quantify 11. Data Analysis & Quantification Detect->Quantify

Caption: Workflow for the SPME-GC-MS analysis of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal.

Detailed Protocol

Preparation of Standards
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal and dissolve it in 10 mL of methanol. Store at 4°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with high-purity water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation
  • Collect environmental water samples in amber glass bottles and store them at 4°C. Analyze samples as soon as possible.

  • Allow the sample to come to room temperature.

  • For a 10 mL sample vial, transfer 8 mL of the water sample.

  • Spike the sample with the internal standard spiking solution to a final concentration of 10 ng/mL.

  • Salting Out (Optional but Recommended): Add sodium chloride to the sample to achieve a concentration of 25-30% (w/v). This increases the ionic strength of the solution, which can enhance the partitioning of the non-polar analyte into the SPME fiber coating.[9]

  • Add a small magnetic stir bar to the vial and cap it tightly.

SPME Procedure
  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector port.

  • Place the sample vial on a magnetic stir plate.

  • Extraction:

    • For Direct Immersion SPME (DI-SPME): Pierce the vial septum with the SPME needle and immerse the fiber directly into the water sample.

    • For Headspace SPME (HS-SPME): Pierce the vial septum and expose the fiber to the headspace above the water sample. Gentle heating of the sample (e.g., 40-60°C) can improve the transfer of the semi-volatile analyte into the headspace.[9]

  • Agitation: Begin stirring the sample at a constant and moderate speed (e.g., 600 rpm) to facilitate mass transfer.

  • Extraction Time and Temperature: Allow the analyte to partition onto the fiber for a predetermined time (e.g., 30 minutes). The optimal extraction time should be determined experimentally by performing a time-course study. For HS-SPME, maintain a constant temperature.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for analysis.

GC-MS Analysis
  • Injector: Operate in splitless mode to maximize the transfer of the analyte to the column. Set the injector temperature to 250°C for efficient thermal desorption.

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Column: A non-polar capillary column, such as a VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the target analyte.[8]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.[10] For enhanced sensitivity and selectivity, operate in selected ion monitoring (SIM) mode.

Quantification
  • Identify the target analyte and internal standard based on their retention times and characteristic mass fragments.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

  • Quantify the concentration of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal in the environmental water samples using the calibration curve.

Method Validation and Quality Control

To ensure the reliability of the results, the method should be validated for the following parameters:

  • Linearity: Assessed from the calibration curve. A correlation coefficient (r²) > 0.995 is generally considered acceptable.

  • Limits of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

  • Precision: Evaluated by replicate analyses of spiked samples at different concentrations. Relative standard deviations (RSD) should typically be <15%.

  • Accuracy: Determined by analyzing spiked matrix samples at multiple concentration levels. Recoveries should be within an acceptable range (e.g., 80-120%).

  • Matrix Effects: Assessed by comparing the slope of the calibration curve in solvent with that in a sample matrix extract.

A procedural blank (high-purity water) and a matrix spike should be analyzed with each batch of samples to monitor for contamination and assess method performance.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Analyte Recovery Inefficient extractionIncrease extraction time, optimize temperature (for HS-SPME), increase agitation speed, add salt.
Fiber degradationReplace the SPME fiber.
Poor Peak Shape Inefficient desorptionIncrease injector temperature, check for column contamination.
Active sites in the GC systemDeactivate the liner and column.
High Background Noise Contaminated samples or systemRun procedural blanks, clean the GC-MS system.
Fiber bleedCondition the fiber properly.
Poor Reproducibility Inconsistent extraction conditionsEnsure constant extraction time, temperature, and agitation speed. Use an autosampler for better precision.
Sample matrix variabilityUse an internal standard and matrix-matched calibration.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal in environmental water samples. The use of SPME coupled with GC-MS offers a sensitive, robust, and environmentally friendly approach for monitoring this fragrance compound in aquatic environments. Proper method validation and adherence to quality control procedures are essential for generating accurate and reliable data.

References

  • Chemical Properties of Benzenepropanal, 4-(1,1-dimethylethyl)- (CAS 18127-01-0). Cheméo. [Link]

  • Trace Analysis of Fragrance Materials in Wastewater and Treated Wastewater. ResearchGate. [Link]

  • Benzenepropanol, 4-(1,1-dimethylethyl)-beta-methyl-. PubChem. [Link]

  • PAL SPME Arrow for the determination of volatile organic compounds in water by GC-MS after headspace-solid-phase microextraction. Technology Networks. [Link]

  • Analytical methods for identification and determination of some cosmetics ingredients. [Link]

  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed. [Link]

  • Optimization of the determination of volatile organic compounds in plant tissue and soil samples. PMC. [Link]

  • TECHNICAL GUIDANCE DOCUMENT FOR THE DETERMINATION OF FRAGRANCE MATERIALS IN COSMETIC PRODUCTS. [Link]

  • Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products. IntechOpen. [Link]

  • Benzenepropanal, 4-(1,1-dimethylethyl)-. NIST WebBook. [Link]

  • Analysis of water with TF-SPME and 2D GC-TOFMS. Sepsolve Analytical. [Link]

  • 4-(1,1-Dimethylethyl)phenol Properties. CompTox Chemicals Dashboard. [Link]

  • Solid-phase microextraction: a promising technique for sample preparation in environmental analysis. PubMed. [Link]

  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. PMC. [Link]

Sources

Method

In Vivo Testing Protocols for 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal Skin Sensitization: A Comprehensive Application Note

Introduction & Mechanistic Rationale 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (CAS 80-54-6), commonly referred to as Butylphenyl methylpropional, p-BMHCA, or Lilial, is an aromatic aldehyde historically ubiquitous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (CAS 80-54-6), commonly referred to as Butylphenyl methylpropional, p-BMHCA, or Lilial, is an aromatic aldehyde historically ubiquitous in fragrance formulations[1]. While its use in cosmetics within the European Union has been heavily restricted due to reproductive toxicity and sensitization concerns[2], accurate toxicological profiling of this compound remains critical for occupational safety, non-cosmetic household products, and historical data bridging in drug development[1].

The sensitizing potential of p-BMHCA is driven by its electrophilic aldehyde group, which acts as a hapten. Upon penetrating the stratum corneum, it covalently binds to endogenous epidermal proteins—this is Key Event 1 (KE1) in the skin sensitization Adverse Outcome Pathway (AOP)[3]. This hapten-protein complex is phagocytosed by Langerhans cells, triggering their maturation and migration to the draining auricular lymph nodes, where they present the antigen to naive T-cells, culminating in clonal T-cell proliferation (KE4)[3].

AOP Hapten 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (Hapten Application) Protein Covalent Binding to Epidermal Proteins (KE1) Hapten->Protein Penetration Keratinocyte Keratinocyte Activation & Inflammatory Cytokines (KE2) Protein->Keratinocyte Immune Recognition Dendritic Langerhans/Dendritic Cell Maturation & Migration (KE3) Protein->Dendritic Keratinocyte->Dendritic Signaling TCell T-Cell Proliferation in Draining Lymph Node (KE4) Dendritic->TCell Antigen Presentation

Adverse Outcome Pathway (AOP) for 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal skin sensitization.

Regulatory Context & Assay Selection

Historically, the Guinea Pig Maximization Test (GPMT, OECD 406) was the standard for sensitization testing[4][5]. However, the murine Local Lymph Node Assay (LLNA, OECD 429) is now the preferred in vivo first-tier method[4][6]. The LLNA provides distinct scientific and animal welfare advantages over the GPMT:

  • Objective Quantification: It measures lymphocyte proliferation via radioisotope incorporation rather than relying on the subjective visual grading of erythema[6][7].

  • Dose-Response Modeling: It allows for the calculation of the EC3 value (the effective concentration required to induce a stimulation index of 3), which is essential for quantitative risk assessment and potency categorization[8][9].

  • Refinement (3Rs): It eliminates the need for Freund's Complete Adjuvant (FCA) and the elicitation (challenge) phase, significantly reducing animal distress[5][6].

Experimental Design & Causality: The "Why" Behind the Protocol

A self-validating in vivo protocol requires strict control over variables that influence bioavailability and immune response.

  • Strain Selection: Female CBA/J or CBA/Ca mice (8-12 weeks old) are mandated[3]. This specific strain exhibits a highly reproducible and robust Th1/Th2 response to contact allergens, minimizing inter-animal variance.

  • Vehicle Selection: The vehicle profoundly impacts the EC3 value by altering the partition coefficient and stratum corneum penetration[1]. For p-BMHCA, empirical data demonstrates that polar/lipid-soluble vehicles like Acetone:Olive Oil (AOO, 4:1) or Ethanol (EtOH) yield optimal bioavailability.

  • Self-Validation Mechanisms: Every LLNA run must include a vehicle control (to establish baseline proliferation) and a positive control (e.g., 25% Hexyl cinnamic aldehyde) to verify the immunological competence of the specific murine cohort[6].

Table 1: Quantitative Summary of p-BMHCA LLNA EC3 Values by Vehicle[1]

Test SubstanceVehicleEC3 Value (%)Sensitization Potency (GHS)
p-BMHCAEthanol (EtOH)2.97Category 1B (Moderate)
p-BMHCA25% EtOH / 75% Diethyl Phthalate13.91Category 1B (Moderate)
p-BMHCAAcetone:Olive Oil (4:1)18.70Category 1B (Moderate)

Detailed Protocol: Murine Local Lymph Node Assay (OECD 429)

LLNA Days13 Days 1-3: Topical Application Days45 Days 4-5: Resting Phase Days13->Days45 Day6_1 Day 6 (0h): IV Injection of 3H-TdR Days45->Day6_1 Day6_2 Day 6 (5h): Excision of Lymph Nodes Day6_1->Day6_2 Day6_3 Day 6 (6h+): Scintillation Counting Day6_2->Day6_3

Step-by-step experimental workflow for the Murine Local Lymph Node Assay (OECD TG 429).

Materials & Reagents
  • Female CBA/J mice (n=5 per dose group).

  • Test Substance: 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (p-BMHCA).

  • Vehicle: Acetone:Olive Oil (4:1 v/v).

  • Radiolabel: Tritiated thymidine ( 3 H-TdR).

  • Trichloroacetic acid (TCA) 5%.

Step-by-Step Methodology
  • Dose Formulation (Day 0): Prepare p-BMHCA in AOO at concentrations of 10%, 25%, and 50% (w/v). Prepare a vehicle control (AOO only) and a positive control (25% Hexyl cinnamic aldehyde).

  • Topical Induction (Days 1, 2, and 3):

    • Causality: Repeated application mimics occupational/consumer exposure and ensures sufficient hapten accumulation to trigger Langerhans cell migration.

    • Action: Apply 25 µL of the formulated test substance, vehicle, or positive control to the dorsum of both ears of each mouse using a micropipette. Spread evenly.

  • Resting Phase (Days 4 and 5):

    • Causality: This 48-hour window allows for the migration of antigen-presenting cells to the auricular lymph nodes and the subsequent clonal expansion of naive T-cells[3].

    • Action: No treatment. Monitor animals for signs of systemic toxicity or excessive local irritation.

  • Radiolabel Injection (Day 6, 0 hours):

    • Action: Inject 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of 3 H-TdR into the tail vein of each mouse[3][10].

  • Lymph Node Excision (Day 6, 5 hours post-injection):

    • Action: Euthanize the mice via CO 2​ asphyxiation. Excise the draining auricular lymph nodes bilaterally. Pool the nodes for each individual animal to allow for robust statistical variance analysis[6][10].

  • Cellular Suspension & Precipitation (Day 6):

    • Action: Mechanically disaggregate the lymph nodes through a 200 µm mesh to create a single-cell suspension in PBS. Wash twice with PBS, then precipitate the macromolecular DNA by adding 5% TCA and incubating at 4°C for 18 hours[10].

  • Quantification:

    • Action: Resuspend the TCA-precipitated pellet in 1 mL of tissue solubilizer. Add 10 mL of scintillation fluid and quantify the 3 H-TdR incorporation using a β -scintillation counter. Results are expressed as Disintegrations Per Minute (DPM)[10].

Data Analysis & Interpretation

The self-validating nature of the LLNA relies on the Stimulation Index (SI).

  • SI Calculation: SI=Mean DPM of Vehicle Control GroupMean DPM of Test Group​

  • Threshold: A substance is classified as a skin sensitizer if it induces an SI≥3 at any tested concentration[1].

  • EC3 Derivation: The EC3 value is calculated via linear interpolation between the two test concentrations whose SI values bracket the value of 3.

    • Formula: EC3=c+[(b−d)(3−d)​]×(a−c)

    • (Where a and c are the concentrations bracketing SI=3, and b and d are their respective SI values).

    • For p-BMHCA, if a 10% dose yields an SI of 2.5 and a 25% dose yields an SI of 9.8[11], the EC3 is interpolated to accurately classify its Category 1B potency[1][12].

Alternative Protocol: Guinea Pig Maximization Test (OECD 406)

While the LLNA is the first-choice method, the GPMT (OECD 406) may be used in exceptional circumstances where the LLNA is contraindicated (e.g., highly colored substances that interfere with specific readouts, though less relevant for radio-LLNA)[4][5][13].

  • Workflow Summary: The GPMT involves an intradermal induction phase using Freund's Complete Adjuvant (FCA) combined with the test substance (Day 0), followed by a topical induction phase (Day 7)[5][13]. A topical challenge is performed on Day 21, and allergic contact dermatitis (erythema/edema) is visually graded at 24 and 48 hours post-challenge[4][13].

  • Justification for p-BMHCA: Given that p-BMHCA is not a dye and does not inherently mask erythema, the LLNA remains the scientifically superior and ethically mandated choice[5]. The GPMT is highly sensitive but prone to false positives due to the aggressive nature of FCA[14], making the LLNA's quantitative EC3 derivation far more valuable for risk assessment[8].

Conclusion

The in vivo evaluation of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (p-BMHCA) skin sensitization is best achieved through the murine Local Lymph Node Assay (OECD 429). By strictly controlling vehicle selection and utilizing quantitative radiolabel incorporation, researchers can accurately determine the EC3 value, contextualizing the moderate (Category 1B) sensitizing potency of this widely studied aldehyde.

References

  • Opinion on the safety of Butylphenyl methylpropional (p-BMHCA) in cosmetic products Source: Scientific Committee on Consumer Safety (SCCS), European Commission URL:[Link]

  • Test No. 429: Skin Sensitisation: Local Lymph Node Assay Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

  • Test No. 406: Skin Sensitisation (Guinea Pig Maximisation Test) Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

  • The local lymph node assay and skin sensitization testing Source: Methods in Molecular Biology (PubMed) URL:[Link]

  • Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Formulation of Novel Fragrance Accords Utilizing 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal

Abstract This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the use of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal, a synthetic aromatic aldehyde, in the l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the use of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal, a synthetic aromatic aldehyde, in the laboratory development of fragrance accords. We will explore the molecule's physicochemical and olfactory characteristics, outline the foundational principles of accord theory, and present detailed, step-by-step protocols for systematic formulation and evaluation. This guide emphasizes scientific rigor, safety, and the causality behind experimental choices to empower the creation of novel and harmonious scent profiles.

Introduction: The Role of Aromatic Aldehydes in Modern Perfumery

Aromatic aldehydes are a cornerstone of modern perfumery, prized for their brilliance, diffusive power, and ability to impart specific floral or fantasy characteristics to a fragrance composition. The target molecule of this guide, 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal, belongs to this critical class of fragrance materials. Its structure—a propanal moiety attached to a substituted benzene ring—suggests a complex and potent olfactory profile.

An "accord" in perfumery is a blend of two or more fragrance materials that combine to create a completely new, unified olfactory impression, where the individual components are no longer easily distinguished.[1][2] Mastering the creation of accords is fundamental to the art and science of fragrance design. This guide will use 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal as the central component for building a classic floral accord, providing a framework applicable to broader fragrance development projects.

A Note on Safety and Regulation: The structural similarity of our target molecule to Butylphenyl methylpropional (CAS 80-54-6), commonly known as Lilial, warrants a discussion on safety. Lilial has been banned for use in cosmetics by the European Union as of March 2022 due to concerns about reproductive toxicity.[3][4] It is imperative to note that 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal is a distinct chemical entity. However, as with any fragrance material, and particularly novel ones, rigorous safety assessment and adherence to regulatory standards, such as those set by the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM), are paramount.[5][6] All protocols herein must be conducted with appropriate engineering controls and personal protective equipment.

Part 1: Characterization of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal

A thorough understanding of a single ingredient is the prerequisite for its effective use in a complex mixture.

Physicochemical Properties

The physical and chemical properties of a fragrance molecule dictate its behavior, including its evaporation rate, solubility, and stability.

PropertyValueSource / Method
IUPAC Name 4-(tert-butyl)-2-methylbenzenepropanalIUPAC Nomenclature
Molecular Formula C₁₄H₂₀OCalculated
Molecular Weight 204.31 g/mol Calculated
CAS Number Not assigned.N/A
Appearance Colorless to pale yellow liquid (Predicted)Structural Analogy
Boiling Point ~280-290 °C at 760 mmHg (Predicted)Structural Analogy
LogP (Octanol/Water) ~4.1 (Predicted)Structural Analogy[7]
Vapor Pressure Low; ~0.008 mmHg @ 25°C (Predicted)Structural Analogy[8]
Olfactory Profile

The olfactory character of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal is predicted based on its chemical structure:

  • Primary Character: Floral, Muguet (Lily-of-the-Valley). The core aldehydic structure is a well-known driver of the classic muguet scent.[9]

  • Secondary Nuances: Watery, Green, Aldehydic. The propanal group contributes a fresh, slightly sharp aldehydic lift.

  • Subtle Facets: Woody, Mildly Spicy. The methyl substitution on the benzene ring may introduce a subtle phenolic or woody complexity not present in its close analogs.

  • Volatility: The molecule's predicted low vapor pressure and high molecular weight suggest it functions primarily as a middle (heart) note , providing the main theme of a fragrance, with good substantivity and longevity on a blotter.[10][11]

Stability, Handling, and Safety

Stability: Like most aldehydes, this compound is susceptible to oxidation over time, which can alter its scent profile and potentially form less desirable byproducts.[3] To ensure stability, it should be stored in a cool, dark environment in a tightly sealed container, preferably under an inert gas atmosphere (e.g., nitrogen or argon).[5][12]

Handling and Personal Protective Equipment (PPE): Safe laboratory practice is non-negotiable.

  • Engineering Controls: Always handle concentrated fragrance materials in a well-ventilated area or a fume hood to minimize inhalation exposure.[13]

  • Personal Protective Equipment: Wear nitrile gloves and safety glasses to prevent skin and eye contact.[5][14] A lab coat is also required.

  • Spills and First Aid: In case of skin contact, wash the area immediately with soap and water.[5] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[15] Consult the Material Safety Data Sheet (MSDS) for the material before use.[16]

Part 2: Foundational Principles of Accord Formulation

An accord is built on the principle of synergy, where the final blend is perceived as a single, novel scent. This requires a deep understanding of how different materials interact based on their olfactory character and volatility.

The Olfactory Pyramid

The universally accepted model for fragrance structure is the olfactory pyramid, which classifies ingredients based on their evaporation rate.[10][11] A successful accord, and by extension a full fragrance, must be balanced across these three tiers.

  • Top Notes: The most volatile ingredients, perceived first. They provide the initial impression. (e.g., Citrus, light herbs).

  • Middle (Heart) Notes: The core of the fragrance, emerging after the top notes fade. Our target molecule, 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal, resides here. (e.g., Florals, spices).

  • Base Notes: The least volatile ingredients, providing depth, richness, and longevity. They are the last to be perceived. (e.g., Woods, musks, resins).

G cluster_pyramid The Olfactory Pyramid cluster_time Top Top Notes (High Volatility, First Impression) Middle Middle (Heart) Notes (Medium Volatility, Core Theme) Base Base Notes (Low Volatility, Foundation & Longevity) Evaporation Evaporation Over Time → G A Prepare Dilutions (10%, 1%, 0.1%) B Dip Smelling Strip A->B Select Dilution C Evaluate at T=0 (Record Top Notes) B->C D Evaluate at T+30m (Record Heart Notes) C->D E Evaluate at T+4h (Record Dry-Down) D->E F Final Evaluation at T+24h E->F G cluster_0 Phase 1: Binary Accord cluster_1 Phase 2: Ternary Accord cluster_2 Phase 3: Finalization A Component A (Target Molecule) Blend_AB Create Blends (1:9 to 9:1) A->Blend_AB B Component B (Muguesia) B->Blend_AB Eval_AB Evaluate & Select Optimal A:B Ratio Blend_AB->Eval_AB Base_AB Optimal A:B Base Eval_AB->Base_AB Forward Optimal Ratio C Component C (PEA) Blend_ABC Create Blends (9:1 to 1:9) C->Blend_ABC Base_AB->Blend_ABC Eval_ABC Evaluate & Select Finalist Accords Blend_ABC->Eval_ABC Mature Mature for 48-72h Eval_ABC->Mature Final Final Blind Evaluation & Selection Mature->Final

Caption: Logical workflow for the systematic formulation of a three-component fragrance accord.

Conclusion

4-(1,1-dimethylethyl)-2-methyl-benzenepropanal presents itself as a versatile and potent heart note for the construction of floral, particularly muguet, fragrance accords. By employing systematic, evidence-based protocols such as the Jean Carles method, formulation scientists can move beyond trial-and-error to a more predictive and efficient development process. The methodologies outlined in this document—from rigorous single-material evaluation to structured accord building—provide a robust framework for harnessing the full potential of this and other novel fragrance ingredients. Ultimate success in formulation relies on the careful balance of scientific method, creative intuition, and an unwavering commitment to safety and quality.

References

  • Title: Lilial - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis Source: LinkedIn URL: [Link]

  • Title: Lily Aldehyde - ZXCHEM Source: ZXCHEM URL: [Link]

  • Title: Muguesia|Fragrance Ingredients - IFF Source: IFF URL: [Link]

  • Title: Regulatory & Safety Information for Fragrance Materials Source: The Parfum Apothecary URL: [Link]

  • Title: Safety Guidelines in Perfume Industry: Everything to Know Source: Scent Sira URL: [Link]

  • Title: Lilial - The Fragrance Conservatory Source: The Fragrance Conservatory URL: [Link]

  • Title: Perfume Making 101 - Mastering The Art Of Blending Perfumes Source: Alpha Aromatics URL: [Link]

  • Title: Advanced Techniques For Scent Blending Source: My French Perfume URL: [Link]

  • Title: Olfactory Profiling of Fragrance Products Source: Infinita Lab URL: [Link]

  • Title: Safety Guidelines - PerfumersWorld Source: PerfumersWorld URL: [Link]

  • Title: Formulation and Evaluation of Perfume: A Comprehensive Review Source: IJIRT URL: [Link]

  • Title: Springtime Scent Alchemy: A Beginner's Guide to Blending Fragrance Oils Source: Cosy Owl URL: [Link]

  • Title: Best Practices for Handling and Storing Fragrance Oils Source: House of Scent URL: [Link]

  • Title: Muguet Butanol, Muguesia, Dupical Source: MySkinRecipes URL: [Link]

  • Title: The Art and Science of Blending Essential Oils Source: Mountain Rose Herbs Blog URL: [Link]

  • Title: Health and Safety in Fragrance and Food Flavour Manufacturing Source: Univa Aromatics URL: [Link]

  • Title: Muguet - I make scents Source: I make scents URL: [Link]

  • Title: Learn How To Create A Perfume: Step-by-Step Guide Source: Experimental Perfume Club URL: [Link]

  • Title: [TUTORIAL] Making Perfume Accords Using Essential Oils Source: Paste & Cut URL: [Link]

  • Title: Perfumer's technical guide: formulations with essential oils Source: Landema URL: [Link]

  • Title: How To Create A Perfume Accord Source: Karen Gilbert URL: [Link]

  • Title: RIFM fragrance ingredient safety assessment, 1,1-dimethyl-2-phenylethyl isobutyrate, CAS Registry Number 59354-71-1 Source: PubMed URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield and purity of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal

Welcome to the technical support center for the synthesis and purification of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal. This guide is designed for researchers, scientists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthesis yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal?

A1: The primary industrial synthesis often involves a multi-step process. One common route starts with the Friedel-Crafts alkylation of toluene with a tert-butyl source to form 4-tert-butyltoluene. This is followed by further functionalization to introduce the propanal side chain. Another approach involves the hydroformylation of 4-tert-butyl-1-isopropenyl-2-methylbenzene. The choice of route often depends on the available starting materials, scale, and desired purity profile.

Q2: I am observing a significant amount of the meta-isomer, 2-methyl-3-(3-tert-butylphenyl)propanal, in my final product. How can I minimize this impurity?

A2: The formation of the meta-isomer is a common issue and typically arises from the initial alkylation step.[1][2] The ratio of para to meta substitution is influenced by the reaction conditions during the introduction of the tert-butyl group.[1] To favor the para-isomer, it is crucial to control the reaction temperature and choice of Lewis acid catalyst during the Friedel-Crafts alkylation of 2-methyltoluene. Using a milder Lewis acid and lower temperatures can enhance para-selectivity.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors. In Grignard-based syntheses, the primary culprits are often moisture in the glassware or solvents, and an oxide layer on the magnesium turnings.[3] For hydroformylation routes, catalyst deactivation, improper syngas (CO/H₂) ratio, or suboptimal temperature and pressure can significantly reduce yield.[4] Additionally, side reactions such as over-reduction to the corresponding alcohol or aldol condensation of the product can consume the desired aldehyde.

Q4: What are the best analytical methods for determining the purity of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal?

A4: A combination of techniques is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities.[5] High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for non-volatile impurities.[5] For absolute purity determination without a specific reference standard, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool.[5] Titrimetric methods can also be used to determine the aldehyde content.[5][6]

II. Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis and purification of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal.

A. Troubleshooting Low Reaction Yield

Low yields are a frequent challenge in organic synthesis. The following guide addresses common causes and provides actionable solutions.

Issue 1: Incomplete Reaction or Low Conversion

Causality: Incomplete reactions can be due to insufficiently reactive starting materials, poor catalyst activity, or non-optimized reaction conditions. For instance, in a Grignard reaction, an oxide layer on the magnesium can prevent initiation.[3] In hydroformylation, the catalyst may be poisoned or the conditions (temperature, pressure) may not be optimal for the specific substrate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Protocols:

  • Activation of Magnesium for Grignard Reactions:

    • Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine. The disappearance of the purple color indicates activation.

    • Alternatively, add a few drops of 1,2-dibromoethane and gently warm the flask.

    • Cool the flask to the appropriate temperature before adding the alkyl halide.[3]

  • Optimization of Hydroformylation Conditions:

    • Temperature: Lowering the reaction temperature can sometimes decrease the rate of side reactions like hydrogenation, which consumes the starting material.[4]

    • Syngas Ratio and Pressure: The ratio of carbon monoxide (CO) to hydrogen (H₂) and the total pressure are critical. An excess of hydrogen can lead to increased hydrogenation.[4] The optimal pressure will depend on the specific catalyst system being used.[7]

Issue 2: Formation of Significant Side Products

Causality: The formation of byproducts is a common cause of reduced yield. In the context of aldehyde synthesis, these can include over-reduction to the corresponding alcohol, aldol condensation products, or, in the case of Grignard reactions, Wurtz coupling products.[3]

Troubleshooting Strategies:

Side ProductCausative FactorProposed Solution
Corresponding Alcohol Over-reduction of the aldehyde.Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. In hydroformylation, adjust the H₂/CO ratio to favor aldehyde formation.[4]
Aldol Condensation Products Base-catalyzed self-condensation of the aldehyde product.Quench the reaction promptly after completion. Maintain a neutral or slightly acidic pH during workup. Consider running the reaction at a lower temperature to disfavor the condensation reaction.
Wurtz Coupling Products (Grignard) Reaction of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide slowly to the magnesium turnings to ensure its immediate reaction and maintain a low concentration in the solution.[3]
Meta-Isomer Impurity Non-selective Friedel-Crafts alkylation.Optimize the Friedel-Crafts reaction conditions: use a milder Lewis acid, lower the reaction temperature, and control the addition rate of the alkylating agent.[1]
B. Troubleshooting Low Product Purity

Achieving high purity is critical, especially for applications in drug development. This section addresses common impurities and purification challenges.

Issue 1: Persistent Impurities After Initial Purification

Causality: Some impurities may have similar physical properties (e.g., boiling point, polarity) to the desired product, making them difficult to remove by standard techniques like distillation or simple column chromatography.

Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Resolving GC-MS Co-Elution Issues with 4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal

Executive Summary 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal—widely known by its INCI name butylphenyl methylpropional or the trade name Lilial (CAS 80-54-6)—is a highly regulated fragrance allergen[1][2]. In complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(1,1-dimethylethyl)-2-methyl-benzenepropanal—widely known by its INCI name butylphenyl methylpropional or the trade name Lilial (CAS 80-54-6)—is a highly regulated fragrance allergen[1][2]. In complex matrices like cosmetics and essential oils, quantifying this target via standard 1D Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult. The compound frequently co-elutes with other structurally similar fragrance components (such as α-isomethylionone) that share isobaric fragment ions, leading to false positives and inaccurate quantitation[3][4]. This support guide provides field-proven strategies to mathematically and physically resolve these co-elutions.

Troubleshooting FAQs

Q1: Why does 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal co-elute so frequently, and why does standard SIM fail? A1: Fragrance matrices contain hundreds of terpenes, aldehydes, and alcohols with nearly identical boiling points[5]. On standard non-polar stationary phases (e.g., DB-5), 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal often co-elutes with matrix interferents like α-isomethylionone[4]. Standard Selected Ion Monitoring (SIM) fails because both the target and the interferents often produce isobaric fragments (e.g., m/z 189, 147) during electron ionization (EI)[2][3]. When the mass spectrometer cannot distinguish the source of the m/z 189 ion, the target's peak area is artificially inflated.

Q2: How can I mathematically resolve this co-elution without purchasing new hardware? A2: If the co-eluting compounds have slightly offset retention apexes or possess distinct non-isobaric qualifier ions, you can apply the Automated Mass Spectral Deconvolution and Identification System (AMDIS)[6][7]. AMDIS mathematically extracts "pure" component spectra by analyzing spectral skewing across the peak and grouping extracted ion chromatograms (EICs) that share identical apex times and Gaussian shapes[7][8].

Q3: AMDIS failed because the co-eluting compound shares the exact same apex and isobaric ions. What is the next step? A3: When mathematical deconvolution reaches its limit, you must employ hardware-based orthogonal separation[9].

  • Stationary Phase Shift: Switching from a non-polar column to a mid-polar (e.g., DB-17) or polar (e.g., DB-WAX) column changes the separation mechanism from boiling point to dipole-dipole interactions, often pulling the target away from the interferent[4][10].

  • GC-MS/MS (Triple Quadrupole): Utilizing Multiple Reaction Monitoring (MRM) provides absolute selectivity. By isolating the m/z 189 parent ion and monitoring a specific collision-induced dissociation (CID) product ion (e.g., m/z 91.0), you eliminate background noise even during perfect chromatographic co-elution[10][11].

  • GCxGC-MS: Comprehensive two-dimensional GC physically separates the matrix by trapping the first-dimension effluent and re-injecting it onto a secondary column of orthogonal polarity[5][12].

Experimental Protocols

Protocol 1: AMDIS Deconvolution Workflow for 1D GC-MS

Causality: AMDIS relies on detecting minute shifts in peak apexes. Insufficient data density prevents the algorithm from mathematically differentiating overlapping Gaussian curves[7].

  • Data Acquisition: Acquire full-scan EI data (e.g., 40–350 amu). Ensure the scan rate is fast enough to capture ≥10–15 data points across the co-eluted peak[7].

  • Parameter Configuration: Open the data file in AMDIS. Set Resolution to "High" and Sensitivity to "Medium" to force the software to aggressively separate closely eluting EICs[8].

  • Background Subtraction: Define adjacent baseline regions. The algorithm will subtract constant column bleed, isolating the transient sample ions[7].

  • Deconvolution & Extraction: Run the analysis. AMDIS will generate a "model peak" by eliminating ions with different apexes or shapes, producing a purified spectrum[7].

  • Self-Validating Step: Calculate the Net Match factor against a reference library[13]. A Net Match > 80, combined with a consistent qualifier/quantifier ion ratio (e.g., m/z 147/189) across the deconvoluted peak, confirms successful resolution without the generation of mathematical artifacts.

Protocol 2: GCxGC-MS Setup for Complex Fragrance Profiling

Causality: A thermal or flow modulator slices the primary peak. If the modulation period is too long, co-eluting compounds re-mix; if too short, secondary column wrap-around occurs[5][9].

  • Column Configuration: Install a non-polar primary column (e.g., 30m DB-5) and a short, polar secondary column (e.g., 1.5m DB-WAX) connected via a low-dead-volume microfluidic device or thermal modulator[5][11].

  • Modulator Optimization: Set the modulation period (PM) to 3–5 seconds. This ensures the primary peak is sliced 3–4 times, preserving first-dimension resolution while allowing enough time for second-dimension separation[5][9].

  • Detector Speed: Increase the MS acquisition rate to ≥50 Hz. Secondary peaks are extremely narrow (often <100 ms); slow scanning will result in peak tailing and loss of 2D resolution[5].

  • Self-Validating Step: Inject a known standard mixture containing 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal and a known interferent (e.g., α-isomethylionone). Process the data into a 2D contour plot and verify that the two apexes are separated by at least one full modulation period in the second dimension[2][3].

Quantitative Method Comparison

Analytical ApproachResolution MechanismKey Quantitative ParametersCausality / Scientific BasisBest Use Case
1D GC-MS (SIM) ChromatographicScan Rate: ~3-5 HzTarget Ions: m/z 189, 147Relies solely on vapor pressure interactions. Fails when isobaric ions co-elute.Simple matrices; initial screening.
1D GC-MS + AMDIS MathematicalData Density: ≥10-15 scans/peakMatch Factor: >80Extracts pure spectra by grouping ions with identical apex times and Gaussian profiles.Co-eluting peaks with distinct qualifier ions.
GC-MS/MS (TQ) Mass Filtering (CID)MRM Transition: 189.0 → 91.0Dwell Time: ~20-50 msIsolates parent ion and monitors specific product ion via collision-induced dissociation.High-throughput, targeted absolute quantitation.
GCxGC-MS Orthogonal ChromatographyMod. Period (PM): 3-5 sAcquisition Rate: ≥50 HzPhysically separates compounds using two distinct stationary phases (volatility then polarity).Untargeted profiling in highly complex essential oils.

Co-Elution Resolution Decision Tree

G Start Co-elution Detected: 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal CheckIsobaric Are there isobaric interferences (e.g., shared m/z 189)? Start->CheckIsobaric AMDIS Use AMDIS Deconvolution (Extract pure spectra) CheckIsobaric->AMDIS No (Different m/z) Hardware Hardware Resolution Required CheckIsobaric->Hardware Yes (Shared m/z) GCxGC GCxGC-MS (Orthogonal Separation) Hardware->GCxGC Complex Profiling GCMSMS GC-MS/MS (TQ) (MRM: 189 -> 91) Hardware->GCMSMS Targeted Quantitation ColChange Change Stationary Phase (e.g., DB-5 to DB-17/DB-WAX) Hardware->ColChange Low Budget

Decision tree for resolving GC-MS co-elutions of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal.

References

  • GCxGC with parallel MS and FID detection for improved analysis of fragrances - Chrom
  • Flow Modulated GCxGC Coupled to TOFMS for Non-Target Profiling of Food, Flavor, and Fragrance Samples - LabRulez -
  • ADAP-GC 3.
  • Analysis of Allergens in Fragrance Samples Using a Comprehensive GCxGC in Combination with a High-Resolution Mass Spectrometry - Agilent -
  • Improving the Mass Spectrometric Analysis of Volatile Components Hyphenated by Gas Chromatography by using AMDIS Deconvolution - UAH -
  • AMDIS: Setting Up and Running a Deconvolution and Target Analysis - SepScience -
  • Adding more Power to your GC-MS Analysis through Deconvolution - Chrom
  • Highly Selective GC/TQ Analysis of 57 Allergens in Cosmetic Products - Agilent -
  • Butylphenyl methylpropional (lilial®) - Royal Society Publishing -
  • Strategies to Analyze Suspected Allergens in Fragrances - Perfumer & Flavorist -
  • GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions - ACS Public
  • Hyphenation of Quadrupole MS to GC and Comprehensive Two-Dimensional GC for the Analysis of Suspected Allergens - Oxford Academic -

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral Separation of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal Enantiomers

Introduction Welcome to the technical support center for the chiral separation of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal, a key fragrance ingredient also known by trade names such as Lilial® or Lysmeral®. The ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the chiral separation of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal, a key fragrance ingredient also known by trade names such as Lilial® or Lysmeral®. The stereochemistry of this molecule is of significant interest, as enantiomers can exhibit different biological and olfactory properties. Achieving robust and efficient enantiomeric separation is critical for quality control, regulatory compliance, and research into its stereospecific effects.

This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method development and optimization process for this specific compound. The principles discussed here are grounded in established chromatographic theory and best practices for chiral separations.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most effective starting point for developing a chiral separation method for 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal?

A1: The most effective strategy is a systematic screening approach that evaluates multiple chiral stationary phases (CSPs) and mobile phase systems.[2][4] Given the arylpropanal structure of the analyte, polysaccharide-based CSPs are the most popular and successful choice.[5][6]

A recommended starting point involves screening a set of complementary immobilized polysaccharide columns (e.g., derivatives of amylose and cellulose) against a primary set of mobile phases in both normal-phase (NP) and polar-organic (PO) modes.[7] Supercritical Fluid Chromatography (SFC) is also a highly effective and often preferred technique for high-throughput chiral screening due to its speed and reduced solvent consumption.[8][9]

Recommended Initial Screening Platforms

ParameterHPLC (Normal Phase)SFC
Primary CSPs Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dichlorophenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), Cellulose tris(4-chloro-3-methylphenylcarbamate)
Primary Mobile Phases Heptane/Isopropanol (IPA), Heptane/Ethanol (EtOH)CO₂/Methanol (MeOH), CO₂/Ethanol (EtOH), CO₂/Isopropanol (IPA)
Typical Gradient 5% to 50% alcohol modifier over 10-15 min5% to 40% co-solvent over 5-10 min
Flow Rate (4.6 mm ID) 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Q2: Why are polysaccharide-based CSPs preferred for this type of analyte?

A2: Polysaccharide-based CSPs, derived from cellulose and amylose, offer broad enantioselectivity due to their complex three-dimensional structures.[6][10] The carbamate derivatives on the polysaccharide backbone create chiral grooves and cavities where analyte enantiomers can interact.[10] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π stacking (with the benzene ring of your analyte), and steric hindrance, which are highly effective for discriminating between the enantiomers of an aromatic aldehyde like 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal.[11][12] Immobilized versions of these CSPs are particularly robust, allowing for the use of a wider range of solvents that would damage traditional coated columns.[7][13][14]

Q3: My analyte is an aldehyde. Are there any specific challenges I should anticipate?

A3: Yes, aldehydes can present unique challenges. The aldehyde functional group is relatively polar and can sometimes engage in secondary interactions with the silica support of the stationary phase, potentially leading to peak tailing.[15] Furthermore, aldehydes can be susceptible to oxidation or the formation of hemiacetals if the mobile phase contains reactive components, although this is less common under typical NP or SFC conditions. Ensure you are using high-purity solvents. If significant peak tailing is observed even with good resolution, the addition of a mobile phase modifier may be necessary (see Troubleshooting section).

Q4: When should I use mobile phase additives like TFA or DEA?

A4: For a neutral compound like 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal, additives are typically not required in the initial screening. Additives are primarily used to improve the peak shape of acidic or basic analytes by suppressing unwanted ionic interactions with the stationary phase.[14] However, if you observe significant peak tailing that cannot be resolved by other means, it may indicate secondary interactions with active sites on the silica support. In such rare cases for a neutral analyte, a very small amount of a neutral or weakly acidic modifier (like acetic acid, typically <0.1%) could be tested, but this is an advanced optimization step. For aldehydes, it is generally best to first optimize the primary solvent composition and temperature.[16]

Troubleshooting Guide

Problem: I see no separation at all (co-elution). What are my next steps?

Answer: Co-elution indicates that the selected CSP and mobile phase combination does not provide sufficient enantioselectivity for your analyte.[15] The key is to induce selectivity by changing the chemical environment.

Troubleshooting Workflow for Co-elution

Caption: A logical workflow for systematically addressing co-eluting peaks.

  • Confirm System and Column Health: First, ensure your HPLC/SFC system and chiral column are performing as expected. Inject a quality control standard known to resolve on that specific column to rule out equipment or column failure.[15]

  • Screen Different Mobile Phases: Chiral separation is highly sensitive to the mobile phase composition.[5] If you started with a heptane/IPA mobile phase, try switching the alcohol to ethanol or methanol. In SFC, changing the co-solvent (e.g., from methanol to ethanol) can dramatically alter selectivity.

  • Screen Different CSPs: If various mobile phases fail to provide any separation, the chosen CSP is likely unsuitable.[15] The next step is to screen columns with different chiral selectors, for instance, moving from an amylose-based CSP to a cellulose-based one, as their recognition mechanisms differ.[5]

Problem: I have partial separation, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?

Answer: Poor resolution means the peaks are not fully separated, making accurate quantification difficult. Resolution is a function of efficiency, selectivity, and retention. Improving any of these factors can enhance the overall separation.

  • Optimize Mobile Phase Composition: This is the most powerful tool for improving selectivity.[5][17]

    • Normal Phase (HPLC): Carefully adjust the percentage of the alcohol modifier. Decrease the alcohol content in small increments (e.g., from 10% IPA to 8%, then 6%). This will increase retention and often improves selectivity and resolution.[15]

    • SFC: Adjust the percentage of the co-solvent. A lower percentage typically increases resolution. Also, test different co-solvents; ethanol sometimes provides better selectivity than methanol.[16]

  • Reduce Flow Rate: Chiral separations often involve slow kinetics. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min in HPLC) increases the time the analyte spends interacting with the CSP, which can significantly improve efficiency and resolution.[15]

  • Lower the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[5] Lowering the column temperature (e.g., from 25°C to 15°C or 10°C) often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to higher selectivity and better resolution.[15] In some rare cases, increasing the temperature can improve resolution, so a temperature study is always valuable.[5]

Problem: My peaks are broad or show significant tailing.

Answer: Poor peak shape degrades resolution and can be caused by several factors.[15][18]

Troubleshooting Peak Shape Issues

Potential CauseExplanationRecommended Solution
Column Overload Injecting too much sample mass saturates the active sites on the CSP, leading to peak distortion (often tailing on chiral columns).[19]Dilute the sample significantly (e.g., 10-fold or 100-fold) and re-inject. Chiral columns are easily overloaded.[19]
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% IPA for a 95:5 Heptane:IPA mobile phase) causes the injection plug to spread, leading to broad or split peaks.[15][18]Dissolve the sample in the mobile phase itself or in a solvent weaker than the mobile phase (e.g., heptane).
Column Contamination / Active Sites Contaminants from previous analyses can irreversibly bind to the head of the column, creating active sites that cause secondary interactions.[13][15]Follow the manufacturer's guidelines for column washing. A typical regeneration for an immobilized column involves flushing with a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).[7][13]
System Dead Volume / Poor Connections Excessive tubing length or poorly fitted connections between the injector, column, and detector can cause peak broadening.Check all fittings to ensure they are secure. Use low-dead-volume tubing and connectors where possible.
Problem: My column performance has degraded over time.

Answer: A loss of resolution or efficiency over time usually points to column contamination or, less commonly, degradation of the stationary phase.[20]

  • Implement a Column Washing Protocol: The most common cause is the build-up of strongly adsorbed sample components at the column inlet.[13] For immobilized polysaccharide CSPs, a regeneration procedure can be highly effective. A general procedure is to reverse the column direction and flush with a series of strong solvents. Always consult the manufacturer's instructions before performing this.

  • Check for Frit Blockage: Sample particulates or mobile phase precipitation can block the inlet frit, leading to high backpressure and poor peak shape.[13] Back-flushing the column (reversing the flow direction) at a low flow rate can often dislodge this blockage.[13]

  • Beware of the "Memory Effect": If additives were used previously on the column, they can strongly bind to the stationary phase and alter its selectivity for future analyses, even after they are removed from the mobile phase.[21][22] This "memory effect" may require extensive washing with a strong solvent like THF or DMF to "reset" the stationary phase.[13] It is highly recommended to dedicate columns to specific mobile phase systems (e.g., normal phase with specific additives) to avoid this issue.[13]

Detailed Experimental Protocols

Protocol 1: Initial Screening for Chiral Separation

This protocol outlines a systematic approach to quickly identify a promising chiral stationary phase and mobile phase system.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of the racemic 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal standard in ethanol or isopropanol.

    • Prepare mobile phases as described in the FAQ screening table. Ensure all solvents are HPLC or SFC grade.

    • Install the first chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm).

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase (e.g., Heptane/IPA 90:10) at 1.0 mL/min for at least 20 column volumes (approx. 30-40 minutes).

  • Screening Injections:

    • Inject 5 µL of the racemic standard.

    • Run a gradient from 10% to 30% IPA over 15 minutes.

    • Hold at 30% IPA for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • Evaluation:

    • Examine the chromatogram for any sign of peak separation, even partial splitting or shouldering. A run is considered "promising" if any separation is observed.[15]

  • Iteration:

    • If no separation is observed, switch to the next mobile phase system (e.g., Heptane/EtOH).

    • If no separation is achieved on the first column, switch to the next CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) and repeat the mobile phase screening.

Protocol 2: Method Optimization for Improved Resolution

This protocol is for fine-tuning a "promising" separation identified during screening.

  • Isocratic Condition Finding:

    • Based on the gradient run, determine the approximate percentage of organic modifier where the enantiomers eluted.

    • Set up an isocratic method using a modifier percentage slightly lower than the elution concentration. For example, if the peaks eluted at 12% IPA in the gradient, start with an 8-10% IPA isocratic method.

  • Flow Rate Optimization:

    • With the isocratic mobile phase, perform injections at decreasing flow rates (e.g., 1.0 mL/min, 0.8 mL/min, 0.5 mL/min).

    • Calculate the resolution (Rs) for each run and plot Rs vs. Flow Rate to find the optimum.

  • Temperature Optimization:

    • Using the optimal flow rate, perform injections at different column temperatures (e.g., 40°C, 25°C, 15°C).

    • Plot Rs vs. Temperature to determine the ideal setting. Lower temperatures often yield the best results.[5][15]

  • Final Method Validation:

    • Once optimal conditions are established, perform at least five replicate injections to confirm the method's robustness, checking for consistency in retention time, resolution, and peak area.

Key Factors in Chiral Recognition

Caption: The interplay of key factors governing separation in chiral chromatography.[15]

References

  • Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Resolution in Chiral Chromatography.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • ResearchGate. (2014, September 17). How can I improve my chiral column resolution?.
  • Journal of Chromatography A. (2002, February 1). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • Redalyc.org. (n.d.). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory.
  • Daicel. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility.
  • PMC. (2022, May 7). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating.
  • Regis Technologies. (n.d.). PIRKLE CHIRAL STATIONARY PHASES - HPLC.
  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF.
  • Royal Society of Chemistry. (n.d.). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography.
  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
  • Journal of Pharmaceutical and Biomedical Analysis. (2016, November 30). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids.
  • ACS Publications. (n.d.). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds | The Journal of Organic Chemistry.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Waters. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • Chiral Technologies. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
  • Daicel. (n.d.). Method development with CHIRALPAK® IB.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Journal of Chemical Society of Pakistan. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • PMC. (2025, June 5). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.
  • LabRulez LCMS. (n.d.). Chiral separation of Diclofop – methyl.
  • PubMed. (2023, December 15). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane].
  • Daicel Chiral Technologies. (n.d.). Separation of enantiomers and conformers of Tofisopam.

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery in 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal Solvent Extraction

Welcome to the technical support center for optimizing the solvent extraction of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal. This guide is designed for researchers, scientists, and drug development professionals to d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the solvent extraction of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low recovery rates during liquid-liquid extraction (LLE). By understanding the underlying principles and following these field-proven troubleshooting steps, you can significantly improve the efficiency and reproducibility of your extractions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the most common challenges encountered during the solvent extraction of this aromatic aldehyde.

Q1: I'm experiencing consistently low recovery of my target analyte. Where should I start troubleshooting?

Low recovery is a multifaceted problem that can stem from several factors, from solvent choice to procedural missteps. A logical, step-by-step approach is crucial for identifying the root cause.

Initial Diagnostic Workflow:

Caption: Initial troubleshooting decision tree for low recovery.

Core Areas to Investigate:

  • Solvent System Mismatch: The polarity of your extraction solvent may not be optimal for 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal.

  • Incorrect Aqueous Phase pH: The pH of your sample can significantly influence the analyte's partitioning behavior.

  • Emulsion Formation: A stable emulsion at the solvent interface can trap your analyte, preventing complete phase separation.[1][2][3]

  • Insufficient Phase Contact or Separation Time: Inadequate mixing or rushing the phase separation can lead to incomplete extraction.

  • Analyte Degradation: The compound may be unstable under the extraction conditions.

Q2: How do I select the optimal organic solvent for extracting 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal?

The fundamental principle of solvent selection is "like dissolves like." The goal is to choose a solvent that has a high affinity for your target analyte while being immiscible with the aqueous phase.[4]

Key Considerations for Solvent Selection:

  • Polarity Matching: 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal is a relatively nonpolar aromatic aldehyde. Therefore, nonpolar to moderately polar organic solvents are generally effective. The key is to match the polarity of the analyte with the extraction solvent.[4]

  • Analyte Solubility: The solvent must readily dissolve the analyte to facilitate its transfer from the aqueous phase.

  • Immiscibility with Water: The solvent should have low solubility in water to ensure clean phase separation.

  • Boiling Point: A lower boiling point can simplify solvent removal after extraction, but very volatile solvents can be difficult to handle.

Recommended Solvents & Properties:

SolventPolarity IndexBoiling Point (°C)Water SolubilityKey Characteristics
Heptane 0.198Very LowGood for highly nonpolar compounds.
Toluene 2.4111LowEffective for aromatic compounds.
Methyl tert-butyl ether (MTBE) 2.555LowGood general-purpose extraction solvent.
Diethyl Ether 2.835ModerateHighly effective but very volatile and flammable.
Dichloromethane (DCM) 3.140LowHigher density than water, forms the bottom layer.
Ethyl Acetate 4.477HighMore polar, can co-extract more impurities.

Source: Adapted from Assay Guidance Manual, NCBI Bookshelf.[5]

Experimental Protocol for Solvent Screening:

  • Prepare a Standard Solution: Create a known concentration of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal in your aqueous sample matrix.

  • Parallel Extractions: In separate vials, perform the extraction using a panel of different solvents (e.g., heptane, toluene, MTBE, DCM). Use a consistent solvent-to-sample ratio (a 7:1 organic to aqueous ratio is a good starting point for optimization).[4]

  • Agitation: Gently swirl or rock the vials for a consistent period (e.g., 5-10 minutes) to allow for equilibrium to be reached. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Carefully collect the organic phase and analyze the concentration of the analyte using a validated analytical method (e.g., GC-MS, HPLC).

  • Comparison: The solvent that yields the highest concentration of the analyte is the most efficient for your application.

Q3: The pH of my aqueous sample varies. How does this impact my recovery rate?

For ionizable compounds, pH is a critical parameter.[4] While 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal is not strongly acidic or basic, significant pH shifts can influence its solubility and interactions with the sample matrix, potentially affecting its partitioning into the organic solvent. For some weakly acidic compounds, adjusting the pH to at least two units below the pKa can ensure they are in their neutral form, maximizing extraction into an organic solvent.[6]

Troubleshooting pH-Related Issues:

  • Consistency is Key: Ensure the pH of your aqueous samples is consistent across all experiments. Buffer the aqueous phase if necessary.

  • Investigate pH Effects: If you suspect pH is a factor, perform a pH optimization study.

pH Optimization Workflow:

Caption: Workflow for pH optimization in solvent extraction.

Q4: I'm seeing a thick, cloudy layer between my aqueous and organic phases that won't separate. What is it and how can I get rid of it?

This is a classic case of emulsion formation. Emulsions are dispersions of one liquid in another, stabilized by surfactant-like molecules present in the sample matrix (e.g., proteins, lipids, detergents).[1][7] This is one of the most common problems in liquid-liquid extraction.[1]

Strategies for Breaking Emulsions:

  • Patience and Gentle Agitation: The simplest approach is to let the separatory funnel sit for an extended period (10-30 minutes).[2][3] Gently swirling the funnel can sometimes help the phases coalesce.[1]

  • Salting Out: Add a saturated sodium chloride (brine) solution or solid NaCl to the separatory funnel and mix gently.[1][2][3] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

  • Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes destabilize the emulsion. However, be cautious with volatile solvents.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and disrupt the emulsion.[1]

  • Filtration: Pass the entire mixture through a bed of glass wool or phase separation filter paper.[1]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion.[2][3]

Preventing Emulsions in the First Place:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or rock the separatory funnel. This provides sufficient surface area for extraction without the high energy input that creates emulsions.[1]

  • Supported Liquid Extraction (SLE): For samples prone to emulsion formation, consider using SLE. In this technique, the aqueous sample is adsorbed onto a solid support, and the organic solvent is passed through it, eliminating the direct mixing of the two liquid phases.[1]

Q5: Can temperature affect my extraction efficiency?

Yes, temperature can influence several aspects of the extraction process, though its effects can be complex.[8]

How Temperature Impacts Extraction:

  • Solubility: Generally, the solubility of a solid in a liquid increases with temperature.[8] This can potentially improve the extraction of your analyte.

  • Viscosity: Higher temperatures decrease the viscosity of both the aqueous and organic phases, which can improve mass transfer and extraction kinetics.

  • Analyte Stability: Be aware that 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal may degrade at elevated temperatures.[9] Always consider the thermal stability of your analyte before applying heat.

  • Solvent Properties: Temperature can alter the mutual solubility of the two phases.[10]

When to Consider Temperature Adjustments:

  • If you are working with a highly viscous sample matrix, a modest increase in temperature (e.g., to 40-50 °C) may improve recovery, provided the analyte is stable.

  • Conversely, if you are experiencing co-extraction of undesirable, heat-labile impurities, performing the extraction at a reduced temperature (e.g., in an ice bath) might improve selectivity.

Experimental Protocol for Temperature Optimization:

  • Set up parallel extractions at different temperatures (e.g., 4 °C, room temperature, 40 °C).

  • Ensure all other parameters (solvent, pH, mixing time) are kept constant.

  • Analyze the recovery in the organic phase for each temperature.

  • Also, analyze for the presence of any degradation products to ensure the integrity of your analyte.

By systematically addressing these common issues, you can effectively troubleshoot and optimize your solvent extraction protocol for 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal, leading to higher recovery rates and more reliable experimental outcomes.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Turning Up the Heat – The Effect of Temperature on Analytical Extractions. [Link]

  • Solvent Extraction Techniques - Organomation. [Link]

  • How emulsions form and break? - Biolin Scientific. [Link]

  • Tackling emulsions just got easier - Biotage. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. [Link]

  • Effect of temperature and solvent on the total phenolic compounds extraction from leaves of Ficus carica - JOCPR. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • Sample Prep Tech Tip: Low Recovery- SPE Method - Phenomenex. [Link]

  • Table 2: [Extraction Solvents]. - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. [Link]

  • Effect of Extraction Solvent and Temperature on Polyphenol Profiles, Antioxidant and Anti-Inflammatory Effects of Red Grape Skin By-Product - PMC. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • III Analytical Methods. [Link]

  • Elucidating the Fate of Organic Contaminants in Highly Basic Environments for Temperature Swing Solvent Extraction Desalination | Environmental Science & Technology - ACS Publications. [Link]

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry. [Link]

  • The Reason of Poor Sample Recovery When Using SPE - Hawach. [Link]

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. [Link]

  • Medicinal Herb Extraction Strategy - A Solvent Selection and Extraction Method Study. [Link]

  • Why Is Your SPE Recovery So Low? - News - alwsci. [Link]

  • Solvent Extraction | Selective Separation Solvents - Chemicals United BV. [Link]

  • (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap - ResearchGate. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. [Link]

  • Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique - ResearchGate. [Link]

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid - Regular Article. [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. [Link]

Sources

Troubleshooting

reducing background noise in 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal mass spectrometry

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of quantifying 4-(1,1-dimethylethyl)-2-methyl-benzeneprop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific challenges of quantifying 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (commonly known as Lilial, butylphenyl methylpropional, or p-BMHCA; CAS: 80-54-6).

Due to its classification as a reprotoxic substance and subsequent ban in EU cosmetics (1), modern assays require extreme sensitivity. Whether you are conducting quality control on cosmetic emulsions or performing human biomonitoring of its metabolites (like tert-butylbenzoic acid) in urine, background noise is the primary barrier to achieving sub-nanomolar limits of detection (LOD).

Part 1: Root Cause Analysis of MS Background Noise

Background noise in aldehyde mass spectrometry is rarely a single-variable problem. It is a compounding effect of matrix interferences, poor ionization efficiency, and chromatographic bleed.

RootCause Root High MS Background Noise in Lilial Analysis Cat1 Sample Matrix Effects Root->Cat1 Cat2 Ionization Inefficiency Root->Cat2 Cat3 Chromatographic Issues Root->Cat3 Sub1a Lipid/Surfactant Co-extraction (Cosmetic Bases) Cat1->Sub1a Sub1b Isobaric Contaminants (Biological Fluids) Cat1->Sub1b Sub2a Poor Aldehyde Proton Affinity (ESI+ Mode) Cat2->Sub2a Sub2b Reagent Clustering (DNPH Derivatization) Cat2->Sub2b Sub3a GC Column Bleed (Siloxane Shedding) Cat3->Sub3a Sub3b LC Mobile Phase Impurities Cat3->Sub3b

Root cause analysis of background noise sources in the mass spectrometric analysis of Lilial.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing an elevated baseline and high chemical noise when analyzing underivatized Lilial via LC-ESI-MS/MS? Causality: Lilial is an aliphatic-aromatic aldehyde. Aldehydes are neutral and lack strongly basic sites, resulting in exceptionally poor proton affinity in Electrospray Ionization (ESI) positive mode. To generate a usable signal, analysts often increase capillary voltages, which concurrently ionizes low-molecular-weight solvent impurities and matrix components, drastically elevating the background noise. Solution: Chemical derivatization is mandatory for high-sensitivity LC-MS/MS. By tagging the aldehyde with a readily ionizable moiety, you can lower source voltages and shift the analyte's mass out of the noisy low-m/z region.

Q2: We currently use DNPH derivatization for Lilial, but the low-mass region is swamped with noise. How can we resolve this? Causality: While 2,4-dinitrophenylhydrazine (DNPH) is the traditional reagent for aldehydes, it is notorious for causing high background signals in ESI-MS due to reagent clustering and indiscriminate fragmentation. Solution: Switch to 3-nitrophenylhydrazine (3-NPH). Mechanistically, 3-NPH yields significantly lower background noise and higher sensitivity for aldehydes in ESI negative mode. Studies have shown that the high background noise observed with DNPH is virtually eliminated with 3-NPH, allowing for on-column LODs in the low femtomole range (2).

Q3: How can we reduce matrix interference when analyzing Lilial in complex cosmetic emulsions using GC-MS? Causality: Cosmetic bases contain heavy lipids, waxes, and surfactants. Direct liquid injection of these extracts causes non-volatile components to accumulate in the GC inlet. These degrade at high temperatures (e.g., 250°C), creating active sites that adsorb aldehydes and cause continuous siloxane column bleed (baseline noise) (3). Solution: Implement Headspace Solid-Phase Microextraction (HS-SPME). By only sampling the volatile headspace, you completely prevent non-volatile matrix components from entering the MS source.

Q4: Can adjusting the mass spectrometer's acquisition parameters directly filter out chemical noise in biological samples (e.g., urine)? Causality: Unit-resolution quadrupole instruments cannot distinguish between the target analyte and isobaric matrix ions sharing the same nominal mass. Solution: Employ High-Resolution Mass Spectrometry (HRMS) such as Time-of-Flight (TOF). Extracting exact mass chromatograms with a very narrow mass window (e.g., <5 ppm) specifically filters out nominally isobaric interferences. This drastically reduces the background noise level without attenuating the analyte signal ().

Part 3: Quantitative Data & Parameter Optimization

Table 1: Comparison of Derivatization Strategies for Aldehyde LC-MS/MS

Reagent StrategyIonization ModeBackground Noise LevelTypical LODMechanistic Advantage / Disadvantage
None (Direct) ESI (+)High> 50 nMPoor proton affinity requires high capillary voltage, ionizing solvent impurities.
DNPH ESI (-) / APCI (-)Moderate to High5 - 10 nMReagent clustering in ESI causes significant low-mass background noise.
3-NPH ESI (-)Low0.1 - 2 fmolHigh ionization efficiency; shifts m/z out of the low-mass chemical noise region.

Table 2: Instrumental Noise Reduction Strategies by Matrix

Matrix TypeAnalytical TechniqueSample IntroductionNoise Reduction Mechanism
Cosmetic Emulsions GC-MS/MSHS-SPMEMRM transitions filter matrix ions; SPME prevents non-volatile lipid injection.
Urine (Biomonitoring) LC-HRMS (TOF)LLE + Enzymatic HydrolysisNarrow mass extraction window (<5 ppm) excludes isobaric interferences.

Part 4: Validated Experimental Protocols

Workflow Step1 Sample Prep HS-SPME or LLE Step2 Derivatization (3-NPH for LC) Step1->Step2 Step3 Separation UHPLC or GC Step2->Step3 Step4 Ionization ESI- or EI Step3->Step4 Step5 Detection HRMS Narrow Window Step4->Step5

Optimized analytical workflow for reducing background noise in Lilial mass spectrometry.

Protocol A: 3-NPH Derivatization for LC-MS/MS Analysis

Use this protocol to eliminate the high background noise associated with DNPH when analyzing Lilial or its metabolites in biological fluids (4).

  • Reagent Preparation: Prepare 200 mM 3-nitrophenylhydrazine (3-NPH) and 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% aqueous methanol.

  • Reaction: Combine 50 µL of the sample extract (containing Lilial) with 25 µL of the 3-NPH solution and 25 µL of the EDC solution in a glass autosampler vial.

  • Incubation: Incubate the mixture at 40°C for 30 minutes. Causality: Mild heating ensures complete nucleophilic addition of the hydrazine to the sterically hindered aldehyde carbonyl of Lilial.

  • Quenching: Add 100 µL of 5% formic acid in water. Causality: This neutralizes excess EDC, halts the reaction, and stabilizes the hydrazone derivative prior to injection.

  • System Suitability & Validation Check: Inject 5 µL into the LC-MS/MS system (ESI negative mode). Self-Validation: Monitor the peak area of a derivatized stable-isotope internal standard (e.g., Lilial-d3). A consistent IS peak area across matrix samples and solvent blanks confirms the absence of ion suppression, validating the extraction and derivatization efficiency.

Protocol B: HS-SPME GC-MS/MS Optimization for Cosmetic Matrices

Use this protocol to prevent column bleed and baseline elevation caused by cosmetic lipids.

  • Sample Preparation: Weigh exactly 100 mg of the cosmetic sample into a 20 mL precision-thread headspace vial. Add 5 mL of saturated NaCl solution and seal with a PTFE-lined septum. Causality: The high ionic strength induces a "salting-out" effect, decreasing the solubility of Lilial in the aqueous phase and driving it into the headspace.

  • Equilibration: Agitate the vial at 250 rpm at 60°C for 10 minutes to reach thermodynamic equilibrium between the liquid and gas phases.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at 60°C.

  • Desorption: Retract the fiber and insert it into the GC inlet (operated at 250°C in splitless mode) for 3 minutes to thermally desorb the analytes directly onto the head of the analytical column.

  • System Suitability & Validation Check: Run a blank SPME fiber extraction (empty vial) between actual samples. Self-Validation: The absolute absence of the Lilial MRM transition in the blank run confirms zero carryover and validates the thermal desorption efficiency of the GC inlet, ensuring no ghost peaks contribute to background noise.

References

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation.
  • Mass-Spectrometry-Based Research of Cosmetic Ingredients. MDPI.
  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the human biomonitoring of non-occupational exposure to the fragrance 2-(4-tert-butylbenzyl)propionaldehyde (lysmeral).
  • Lilial in Cosmetics: did you check your product? Mérieux NutriSciences.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal vs. Bourgeonal in OR1D2 Activation

Executive Summary The ectopic expression of olfactory receptors (ORs) outside the nasal epithelium has opened novel therapeutic avenues in reproductive biology and respiratory pharmacology. This guide provides an objecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ectopic expression of olfactory receptors (ORs) outside the nasal epithelium has opened novel therapeutic avenues in reproductive biology and respiratory pharmacology. This guide provides an objective, data-driven comparison of two structurally related aromatic aldehydes: 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (commonly known as Lilial or 3-(4-tert-butylphenyl)-2-methylpropanal) and Bourgeonal (3-(4-tert-butylphenyl)propanal). Both compounds act as agonists for the G protein-coupled receptor OR1D2 (also known as hOR17-4)[1][2]. We will dissect their binding affinities, signaling cascades, and physiological impacts, providing actionable protocols for receptor validation.

Structural Dynamics and Receptor Affinity

While Lilial and Bourgeonal share a similar 4-tert-butylphenyl backbone, their pharmacological potency at the OR1D2 receptor differs significantly due to subtle structural variances:

  • Steric Hindrance: Lilial possesses an additional alpha-methyl group (2-methyl) on its propanal chain. This extra bulk alters its van der Waals surface, creating steric hindrance within the hydrophobic binding pocket of OR1D2.

  • Shape-Based Recognition: To prove that OR1D2 activation is driven by molecular shape rather than vibrational frequencies, researchers employed a C/Si/Ge/Sn switch strategy[3][4]. By replacing carbon atoms with silicon (which alters vibrational frequencies but minimally impacts molecular shape), researchers confirmed that OR1D2 relies on precise spatial and electrostatic fitting[3][5][6].

  • Potency: Because Bourgeonal lacks the alpha-methyl group, it fits the OR1D2 binding cavity more optimally, making it the most potent known agonist for this receptor[2].

OR1D2 Signaling Cascade & Physiological Impact

Upon ligand binding, OR1D2 triggers a canonical cAMP-dependent signal transduction cascade[7][8]. The activation of the G-protein (Golf) stimulates Adenylate Cyclase (AC) to produce cAMP, which subsequently opens Cyclic Nucleotide-Gated (CNG) channels, leading to a transient influx of intracellular calcium (Ca²⁺)[7].

OR1D2_Signaling Ligand Agonist (Bourgeonal / Lilial) Receptor OR1D2 (hOR17-4) GPCR Ligand->Receptor Binds GProtein G-protein (Golf) Receptor->GProtein Activates AC Adenylate Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion CNG CNG Channel Opening cAMP->CNG Binds & Opens Ca2 Intracellular Ca2+ Influx CNG->Ca2 Ion Transport Effect1 Sperm Chemotaxis Ca2->Effect1 Effect2 HASMC Contraction & Cytokine Release Ca2->Effect2

Caption: OR1D2 cAMP-dependent signaling cascade and downstream physiological effects.

This Ca²⁺ influx drives distinct physiological responses depending on the tissue:

  • Spermatozoa: OR1D2 is expressed on the midpiece of mature human sperm. Bourgeonal acts as a powerful chemoattractant, guiding sperm motility[1][9].

  • Human Airway Smooth Muscle Cells (HASMCs): Ectopic expression of OR1D2 in the lungs plays a critical role in respiratory pathology. Bourgeonal stimulation promotes HASMC contraction and induces the secretion of inflammatory cytokines like IL-8 and GM-CSF, making it a highly relevant pathway in COPD and severe asthma[8][10].

Quantitative Data Comparison

The following table summarizes the comparative performance of both ligands in OR1D2 activation assays.

Parameter4-(1,1-dimethylethyl)-2-methyl-benzenepropanalBourgeonal
Common Name Lilial / LysmeralBourgeonal
IUPAC Nomenclature 3-(4-tert-butylphenyl)-2-methylpropanal3-(4-tert-butylphenyl)propanal
Molecular Weight 204.31 g/mol 190.28 g/mol
Receptor Target OR1D2 (hOR17-4)OR1D2 (hOR17-4)
EC50 (in HASMCs) > 100 μM (typically applied at 300 μM)[10]0.5043 μM[10]
Binding Affinity ModerateHigh (Most potent known ligand)[2]
Downstream Effects Intracellular Ca²⁺ increase[10]Ca²⁺ increase, IL-8/GM-CSF secretion, Contraction[8][10]

Experimental Methodologies: Self-Validating Calcium Imaging

To objectively measure OR1D2 activation, researchers must isolate the receptor's specific activity from non-specific membrane perturbations. The following protocol outlines a self-validating ratiometric calcium imaging workflow using HASMCs.

Why Ratiometric Imaging? Using Fura-2AM (which shifts its excitation peak from 380 nm to 340 nm upon binding Ca²⁺) allows researchers to calculate a ratio (340/380). This mathematical normalization eliminates optical artifacts caused by uneven dye loading, photobleaching, or variations in cell thickness, ensuring the data strictly reflects intracellular Ca²⁺ concentrations.

Step-by-Step Protocol
  • Cell Preparation: Culture primary HASMCs on glass coverslips until 70% confluent.

  • Dye Loading: Incubate cells with 5 μM Fura-2AM in standard extracellular buffer for 45 minutes at 37°C. Wash twice to remove extracellular dye.

  • Baseline Recording: Mount the coverslip in a perfusion chamber. Record the baseline 340/380 nm fluorescence ratio for 2 minutes to establish resting Ca²⁺ levels.

  • Agonist Application: Perfuse the chamber with Bourgeonal (e.g., 100 μM) or Lilial (300 μM) for 30 seconds[10]. Record the transient Ca²⁺ spike.

  • Self-Validation Checkpoint (Antagonist Blockade): To prove the Ca²⁺ spike is strictly OR1D2-mediated, wash the cells, then co-apply the agonist with Undecanal (a known competitive antagonist of OR1D2)[7][8][9]. A successful blockade confirms receptor specificity.

  • Viability Control: Apply 10 μM ATP at the end of the experiment to ensure the cells are still viable and capable of Ca²⁺ mobilization.

Ca_Imaging_Workflow Step1 Cell Culture (HASMCs) Step2 Dye Loading (Fura-2AM) Step1->Step2 Step3 Baseline (340/380 nm) Step2->Step3 Step4 Agonist Application Step3->Step4 Step5 Antagonist Validation Step4->Step5 Step6 EC50 Calculation Step5->Step6

Caption: Step-by-step ratiometric calcium imaging workflow for validating OR1D2 activation.

Implications for Drug Development

The differential activation of OR1D2 by Bourgeonal and Lilial highlights the extreme structural sensitivity of ectopic olfactory receptors. Because Bourgeonal-induced OR1D2 activation triggers airway smooth muscle contraction and pro-inflammatory cytokine release (IL-8, GM-CSF)[8][10], OR1D2 represents a highly promising clinical target. Developing competitive antagonists (modeled after Undecanal) that block the OR1D2 binding pocket could yield novel therapeutics for early-stage chronic inflammatory lung diseases, including COPD and severe asthma[8].

Sources

Comparative

comparing extraction efficiency of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal using SPME vs liquid-liquid extraction

[label="Add MTBE Solvent\nHigh Workflow comparison of SPME and LLE for 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal. Self-Validating Experimental Protocols To ensure reproducibility, both protocols below incorporate in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Add MTBE Solvent\nHigh

Workflow comparison of SPME and LLE for 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal.

Self-Validating Experimental Protocols

To ensure reproducibility, both protocols below incorporate internal standardization, rendering them self-validating systems that automatically correct for matrix effects or volumetric losses.

Protocol A: Headspace SPME (HS-SPME) Workflow
  • Internal Standardization: Aliquot 10.0 mL of the aqueous sample into a 20 mL headspace vial. Spike with 10 µL of deuterated internal standard (e.g., Lilial-d3). Causality: Corrects for competitive binding on the fiber surface when analyzing complex matrices.

  • Matrix Modification: Add 3.0 g of high-purity NaCl to the vial and seal immediately with a PTFE/silicone septum. Causality: The addition of salt increases the ionic strength of the water, drastically reducing the solubility of the organic analyte (salting-out effect) and forcing it into the headspace1[1].

  • Thermostatic Equilibration: Agitate the vial at 40°C for 10 minutes. Causality: Heating to 40°C mimics human body temperature (relevant for cosmetic applications) and increases the analyte's vapor pressure without causing thermal degradation2[2]. Note: For highly viscous hydroalcoholic gels, temperatures up to 100°C may be required3[3].

  • Extraction: Pierce the septum and expose a 65 µm PDMS/DVB fiber to the headspace for exactly 20 minutes 2[2].

  • Desorption: Retract the fiber, transfer it to the GC injection port, and desorb at 250°C for 5 minutes in splitless mode.

Protocol B: Liquid-Liquid Extraction (LLE) Workflow
  • Sample Preparation: Transfer 10.0 mL of the sample into a 50 mL glass centrifuge tube. Spike with 10 µL of the deuterated internal standard.

  • Solvent Partitioning: Add exactly 2.0 mL of MTBE. Causality: MTBE has a high affinity for compounds with logKow​>2.5 and minimizes the extraction of highly polar matrix interferents1[1].

  • Agitation & Separation: Vortex aggressively for 5 minutes to maximize interfacial mass transfer. Centrifuge at 3000 × g for 5 minutes. Causality: Centrifugation is mandatory to break the micro-emulsions frequently formed by cosmetic surfactants.

  • Concentration: Carefully transfer the upper organic layer to a clean 2 mL autosampler vial. Evaporate under a gentle stream of high-purity nitrogen until near dryness.

  • Reconstitution: Reconstitute the residue in 200 µL of chromatography-grade hexane prior to GC-MS/MS injection.

Quantitative Data & Extraction Efficiency

The following table summarizes the validated performance metrics for extracting 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal using both methodologies, based on peer-reviewed GC-MS/MS data1[1].

Analytical ParameterHS-SPME (PDMS/DVB Fiber)LLE (MTBE Solvent)
Extraction Mechanism Equilibrium partitioning (Headspace)Exhaustive partitioning (Organic Phase)
Method Detection Limit (MDL) 0.078 – 0.582 µg/L0.020 – 0.138 µg/L
Limit of Quantification (LOQ) 0.261 – 1.940 µg/L0.065 – 0.440 µg/L
Typical Recovery Rate 80% – 112%90% – 98%
Organic Solvent Consumption 0 mL (Green Chemistry)> 2.0 mL per sample
Matrix Effect Susceptibility Low (Headspace isolates analyte)High (Co-extraction of lipids/surfactants)
Automation Potential Excellent (Fully automatable)Poor/Moderate (Requires manual transfer)

Expert Conclusion & Recommendations

Both SPME and LLE are highly capable of extracting 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal for trace analysis, but their operational philosophies differ:

  • Choose LLE when: Absolute sensitivity is the primary goal. Because LLE is an exhaustive technique that allows for subsequent nitrogen blow-down and concentration, it achieves slightly lower Method Detection Limits (MDLs down to 0.020 µg/L)1[1]. However, this comes at the cost of higher solvent consumption and manual labor.

  • Choose SPME when: Throughput, automation, and green chemistry are priorities. HS-SPME completely eliminates organic solvents and bypasses the severe emulsion issues caused by cosmetic matrices. While its LOQ is slightly higher, it remains well within the regulatory threshold requirements for fragrance allergens 3[3].

References

  • Comparative Study of Extracting Fragrance Allergens by GC-MS/MS. SciSpace.
  • Development of a solid phase microextraction gas chromatography tandem mass spectrometry methodology for the analysis of sixty personal care products in hydroalcoholic gels. National Institutes of Health (NIH).
  • Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate.
  • Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens. ULiège Library.
  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. National Institutes of Health (NIH).

Sources

Validation

A Comparative Guide to the Degradation of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal and Standard VOCs (BTX)

Executive Summary The environmental persistence and atmospheric reactivity of volatile organic compounds (VOCs) are of paramount concern for researchers in environmental science and drug development. While the degradatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The environmental persistence and atmospheric reactivity of volatile organic compounds (VOCs) are of paramount concern for researchers in environmental science and drug development. While the degradation pathways of standard pollutants like Benzene, Toluene, and Xylene (BTX) are well-documented, the environmental fate of novel, structurally complex molecules remains largely uncharacterized. This guide provides a comprehensive framework for benchmarking the degradation of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal, a common fragrance ingredient, against these standard VOCs. We present a detailed experimental design centered on photocatalytic oxidation, a robust advanced oxidation process. This document outlines the predicted degradation mechanisms, provides step-by-step protocols for reactor setup and analytical quantification using Gas Chromatography-Mass Spectrometry (GC-MS), and establishes a methodology for comparative kinetic analysis. The objective is to equip researchers with a self-validating system to generate reliable, comparative data on the environmental degradation rates of emerging VOCs.

Introduction

Volatile organic compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature. Their presence in the atmosphere, both indoors and outdoors, is a significant concern due to their roles as precursors to photochemical smog and secondary organic aerosols, and their potential for adverse health effects.[1][2] Regulatory bodies and environmental researchers have long focused on a benchmark group of aromatic VOCs: Benzene, Toluene, and Xylene (BTX), which are common industrial solvents and components of gasoline.[3] The atmospheric and engineered degradation pathways of BTX, primarily initiated by hydroxyl radicals (•OH), are extensively studied and serve as a reliable baseline for comparative analysis.[4]

This guide addresses a structurally more complex VOC: 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal (CAS 80-54-6), a synthetic aromatic aldehyde widely used in fragrances. Its intricate structure, featuring a propanal functional group and bulky alkyl substituents on the benzene ring, suggests a degradation profile that may differ significantly from simpler BTX compounds. Understanding its environmental persistence is crucial for comprehensive risk assessment.

The primary objective of this guide is to present a robust, scientifically-grounded methodology for evaluating the degradation rate of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal relative to BTX. We will focus on photocatalytic oxidation (PCO) as the degradation technology. PCO is a versatile advanced oxidation process that utilizes a semiconductor photocatalyst (e.g., TiO₂ or Ga₂O₃) and a light source to generate highly reactive species that can mineralize a wide range of organic pollutants.[5] This approach allows for controlled experimental conditions, making it ideal for generating comparative kinetic data.

Degradation Mechanisms: A Comparative Overview

The degradation pathway of an aromatic VOC is dictated by its molecular structure, specifically the points susceptible to oxidative attack.

Established Degradation Pathways of Standard VOCs (BTX)

The degradation of Benzene, Toluene, and Xylene is primarily initiated by electrophilic attack from hydroxyl radicals (•OH).

  • Benzene : The reaction begins with •OH addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate reacts with O₂ to form phenol and other ring-opened products, eventually leading to mineralization into CO₂ and H₂O.[6][7]

  • Toluene and Xylene : Degradation can proceed via two main routes: •OH addition to the aromatic ring (similar to benzene) or H-atom abstraction from the methyl group(s).[4][8] The latter pathway leads to the formation of benzaldehyde (from toluene) and corresponding methylbenzaldehydes (from xylenes), which are further oxidized to benzoic acids before ring cleavage.[8]

Predicted Degradation Pathway for 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal

Direct experimental data on the degradation of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal is limited. However, its structure allows for scientifically-grounded predictions of its degradation pathway, likely involving multiple points of oxidative attack.

  • Oxidation of the Aldehyde Group : The propanal moiety is a primary target for oxidation. The aldehydic C-H bond is susceptible to attack, leading to the formation of the corresponding carboxylic acid, 4-(1,1-dimethylethyl)-2-methyl-benzenepropanoic acid. This is a common degradation pathway for aromatic aldehydes.[9]

  • Attack on the Aromatic Ring : Similar to BTX, the substituted benzene ring is susceptible to •OH addition. This would lead to the formation of phenolic derivatives and subsequent ring-opening products.

  • Oxidation of the Methyl Group : The methyl group attached to the ring can undergo H-atom abstraction, initiating an oxidation cascade similar to that of toluene, forming an alcohol, then an aldehyde, and finally a carboxylic acid group at that position.

  • Stability of the tert-Butyl Group : The 4-(1,1-dimethylethyl) or tert-butyl group is generally more resistant to oxidation compared to methyl or the aldehyde group due to the absence of benzylic protons. While not completely inert, it is expected to be the most stable substituent on the ring.

The following diagram illustrates the predicted initial steps in the degradation pathway.

G cluster_main Predicted Degradation of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal Start 4-(1,1-dimethylethyl)-2-methyl- benzenepropanal Pathway1 Oxidation of Aldehyde Group Start->Pathway1 •OH attack Pathway2 Hydroxylation of Aromatic Ring Start->Pathway2 •OH attack Pathway3 Oxidation of Methyl Group Start->Pathway3 •OH attack Product1 Corresponding Carboxylic Acid Pathway1->Product1 Final Ring Cleavage Products (e.g., smaller acids, CO2, H2O) Product1->Final Product2 Phenolic Derivatives Pathway2->Product2 Product2->Final Product3 Benzylic Alcohol & Carboxylic Acid Pathway3->Product3 Product3->Final

Caption: Predicted initial degradation pathways for the target compound.

Experimental Design for Comparative Degradation Studies

To objectively benchmark the degradation rates, a controlled experimental system is essential. A gas-phase photocatalytic reactor provides an excellent platform for this purpose.

Causality of Experimental Choices:

  • Photocatalysis: This method is chosen for its high efficiency at ambient temperature and pressure, and its ability to degrade a wide variety of VOCs.[10] Using a standardized light source and catalyst load allows for high reproducibility.

  • Gas-Phase Reactor: As VOCs exist as gases, a gas-phase reactor mimics atmospheric conditions more closely than aqueous systems. A continuous flow-through design allows for the determination of steady-state degradation rates.[11][12]

  • Catalyst (e.g., Ga₂O₃ or TiO₂): Gallium(III) oxide (Ga₂O₃) and Titanium dioxide (TiO₂) are selected as model photocatalysts due to their proven high activity, chemical stability, and resistance to photocorrosion.[5]

  • Analytical Method (GC-MS): Gas Chromatography-Mass Spectrometry is the gold standard for VOC analysis, offering excellent separation of complex mixtures and definitive identification of compounds and their degradation byproducts based on mass spectra and retention times.[13]

The overall experimental workflow is depicted below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Degradation Experiment cluster_analysis Phase 3: Analysis & Comparison A Prepare Photocatalyst (e.g., Ga₂O₃-coated mesh) B Calibrate GC-MS with Certified Standards (Target VOC + BTX) A->B E Inject VOC at Known Concentration (e.g., 10 ppm) B->E C Assemble Photocatalytic Flow-Through Reactor D Introduce Controlled Stream of Humidified Air C->D D->E F Activate Light Source (e.g., UVC Lamp) E->F G Collect Gas Samples at Inlet and Outlet Ports at Timed Intervals F->G H Analyze Samples via GC-MS G->H I Quantify VOC Concentration (C_in vs. C_out) H->I J Calculate Degradation Efficiency and Rate Constant (k) I->J K Identify Degradation Byproducts I->K L Compare Rate Constants: Target VOC vs. BTX J->L

Caption: Experimental workflow for comparative VOC degradation analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control experiments and calibration steps.

Photocatalyst Preparation: Ga₂O₃-Coated Mesh
  • Mesh Preparation: Cut a stainless-steel mesh (e.g., 100 mesh) to fit the dimensions of the reactor's catalyst holder. Clean the mesh by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each, then dry at 100°C.

  • Slurry Preparation: Prepare a 5% (w/v) slurry of high-purity β-Ga₂O₃ powder in deionized water. Add a binder (e.g., 0.5% polyvinyl alcohol) and sonicate for 30 minutes to ensure a homogeneous suspension.

  • Coating: Dip-coat the cleaned mesh into the Ga₂O₃ slurry. Withdraw the mesh slowly and dry it at 80°C for 1 hour. Repeat this process 3-5 times to achieve a uniform coating.

  • Calcination: Calcine the coated mesh in a furnace at 500°C for 2 hours with a heating rate of 5°C/min to remove the binder and firmly adhere the catalyst.

Photocatalytic Reactor Setup and Operation
  • Assembly: Construct a flow-through reactor using a quartz tube (to allow UV penetration) or other suitable inert material. Place the prepared Ga₂O₃-coated mesh inside the reactor, perpendicular to the gas flow.

  • Light Source: Position a UVC lamp (e.g., 254 nm) parallel to the quartz reactor to ensure uniform irradiation of the catalyst surface.[11]

  • Gas Flow: Use mass flow controllers to establish a constant total flow rate (e.g., 500 mL/min) of a carrier gas (e.g., zero air). Pass the gas through a humidifier (e.g., a water bubbler) to achieve a constant relative humidity (e.g., 50%), as water vapor is crucial for generating •OH radicals.[14]

  • VOC Introduction: Generate a constant concentration of the test VOC by passing a controlled flow of zero air through a temperature-controlled impinger containing the liquid VOC or by using a certified gas standard. Dilute this stream with the main humidified air stream to achieve the desired inlet concentration (e.g., 10 ppm).

  • Equilibration (Self-Validation Step): Before activating the light source, allow the VOC-laden air to flow through the reactor for at least 60 minutes. Analyze the outlet concentration to determine the extent of adsorption onto the catalyst surface. The experiment should only proceed once a stable outlet concentration (adsorption equilibrium) is reached.

  • Initiation: Turn on the UVC lamp to initiate the photocatalytic reaction.

  • Sampling: Collect gas samples from the inlet and outlet ports of the reactor at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) using gas-tight syringes or by drawing a known volume of gas through an adsorbent tube (e.g., Tenax TA®).[13]

Analytical Methodology: GC-MS
  • Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Introduction:

    • Direct Injection: For syringe samples, directly inject a known volume (e.g., 1 mL) into the GC inlet.

    • Thermal Desorption: For adsorbent tubes, use a thermal desorption unit to transfer the trapped analytes to the GC column.

  • GC Parameters (Illustrative):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

  • MS Parameters (Illustrative):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230°C.

  • Quantification and Identification:

    • Create a multi-point calibration curve for each compound (target VOC and BTX) using certified standards.

    • Identify and quantify the parent compounds in the reactor outlet samples by comparing their retention times and mass spectra to the calibration standards.

    • Identify degradation byproducts by comparing their mass spectra against a reference library (e.g., NIST).

Data Analysis and Benchmarking

The primary goal is to compare the degradation kinetics of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal with those of Benzene, Toluene, and Xylene under identical conditions.

Calculating Degradation Efficiency

The degradation efficiency (η) for each VOC at steady state is calculated as:

η (%) = ( (C_in - C_out) / C_in ) * 100

Where:

  • C_in = Inlet concentration of the VOC

  • C_out = Outlet concentration of the VOC at steady state

Determining Kinetic Rate Constants

For a plug flow reactor, the photocatalytic degradation of VOCs at low concentrations often follows pseudo-first-order kinetics.[14] The apparent rate constant (k) can be calculated using the following equation:

ln(C_out / C_in) = -kτ

Where:

  • τ (tau) = Residence time in the reactor (Reactor Volume / Volumetric Flow Rate)

By running the experiment for each VOC (the target compound and each of the BTX standards) under identical conditions (flow rate, humidity, light intensity, catalyst loading), their calculated apparent rate constants (k) can be directly compared.

Comparative Data Summary

The results should be summarized in a clear, tabular format for easy comparison. The following is an illustrative table of expected results.

CompoundInlet Conc. (ppm)Outlet Conc. (ppm)Degradation Efficiency (%)Apparent Rate Constant, k (s⁻¹)Major Byproducts Identified
4-(1,1-dimethylethyl)-2-methyl-benzenepropanal 10.0[Experimental Value][Calculated Value][Calculated Value]Carboxylic acid, Phenols
Benzene 10.0[Experimental Value][Calculated Value][Calculated Value]Phenol, Ring-opened products
Toluene 10.0[Experimental Value][Calculated Value][Calculated Value]Benzaldehyde, Benzoic acid
o-Xylene 10.0[Experimental Value][Calculated Value][Calculated Value]Methylbenzaldehyde

Conclusion and Future Outlook

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the degradation of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal against standard BTX compounds. By employing a controlled photocatalytic oxidation system and robust GC-MS analysis, researchers can generate reliable comparative data on degradation efficiency and reaction kinetics.

The predicted susceptibility of the aldehyde group suggests that this compound may degrade at a different rate and potentially through different initial pathways than BTX. The identification of degradation intermediates is critical, as these byproducts may themselves be of environmental concern. The methodology described herein is not limited to the target compound and can be adapted to assess the environmental fate of a wide range of emerging VOCs, providing essential data for environmental risk assessment and the development of more sustainable chemical products.

References

  • Kinetic Aspects of Benzene Degradation over TiO2-N and Composite Fe/Bi2WO6/TiO2-N Photocatalysts under Irradiation with Visible Light. (2023). MDPI. [Link]

  • Kinetics of benzene biodegradation by Pseudomonas aeruginosa: parameter estimation. (2003). PubMed. [Link]

  • Biodegradation kinetics of benzene, toluene, and phenol as single and mixed substrates for Pseudomonas putida F1. (2000). PubMed. [Link]

  • Kinetics and Mechanism of Benzene Derivative Degradation with Fenton's Reagent in Aqueous Medium Studied by MIMS. (2009). ACS Publications. [Link]

  • Kinetics of benzene biodegradation by Pseudomonas aeruginosa: Parameter estimation. (2003). Oxford Academic. [Link]

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. (2022). ACS Publications. [Link]

  • Temperature-Dependent Degradation of Volatile Organic Compounds Using Ga2O3 Photocatalyst. (2025). MDPI. [Link]

  • Investigation into the Performance and Mechanism of BiOX Photocatalytic Degradation of Toluene under Sunlight. (2024). PMC. [Link]

  • Photocatalytic Degradation of Toluene by a TiO2 p-n Homojunction Nanostructure. (2022). ACS Publications. [Link]

  • Photocatalytic degradation of gaseous o-xylene over M-TiO 2 (M=Ag, Fe, Cu, Co) in different humidity levels under visible-light irradiation: Activity and kinetic study. (2011). ResearchGate. [Link]

  • BTEX Metabolism Metapathway Map. (n.d.). Eawag-BBD. [Link]

  • Metabolism of Benzene, Toluene, and Xylene Hydrocarbons in Soil. (1995). PMC. [Link]

  • Experimental study of the degradation of volatile organic compounds by photocatalytic oxidation using TiO2 pellets. (n.d.). Academia.edu. [Link]

  • Photocatalytic degradation of acetone, acetaldehyde and toluene in gas-phase: comparison between nano and micro-sized. (2013). IRIS-AperTO. [Link]

  • Experimental study of the degradation of volatile organic compounds by photocatalytic oxidation using TiO2 pellets. (2004). WIT Press. [Link]

  • Photocatalytic Degradation of Toluene in the Gas Phase: Relationship between Surface Species and Catalyst Features. (2008). ACS Publications. [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (2007). ResearchGate. [Link]

  • Photocatalytic degradation of xylene (a), the fitting results of the... (n.d.). ResearchGate. [Link]

  • Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB. (2005). PMC. [Link]

  • Photocatalytic Degradation of Toluene, Butyl Acetate and Limonene under UV and Visible Light with Titanium Dioxide-Graphene Oxide as Photocatalyst. (2017). MDPI. [Link]

  • Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. (2024). Royal Society of Chemistry. [Link]

  • Degradation of benzene, toluene ethylbenzene and p-xylene (BTEX) in aqueous solutions using UV/H2O2 system. (2011). ResearchGate. [Link]

  • Bacterial degradation of aromatic compounds. (2009). PubMed. [Link]

  • Recent advances in VOC elimination by catalytic oxidation technology onto various nanoparticles catalysts: a critical review. (2019). ResearchGate. [Link]

  • Bacterial Degradation of Aromatic Compounds. (2009). MDPI. [Link]

  • Photodegradation of Toluene, m-Xylene, and n-Butyl Acetate and Their Mixtures over TiO2 Catalyst on Glass Fibers. (2012). ACS Publications. [Link]

  • Real-Time Laboratory Measurements of VOC Emissions, Removal Rates, and Byproduct Formation from Consumer-Grade Oxidation-Based Air Cleaners. (2021). ACS Publications. [Link]

  • Ozonolysis with MnO2: A Safe and Cost-Efficient Way for Producing Aldehydes and Ketones. (2024). ACS Publications. [Link]

  • Photocatalytic Degradation of Xylene by Carbon Quantum Dots/Clinoptilolite Composites. (2023). PubMed. [Link]

  • Photocatalytic degradation of xylene cyanol FF dye using synthesized bismuth- doped zinc oxide nanocatalyst. (2020). ResearchGate. [Link]

  • Scheme of diverse experimental setups to measure volatile organic... (n.d.). ResearchGate. [Link]

  • Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. (2022). PMC. [Link]

  • Biodegradation of Aromatic Compounds by Escherichia coli. (1998). PMC. [Link]

  • Benzene, toluene and xylene biodegradation by Pseudomonas putida CCMI 852. (2007). SciELO. [Link]

  • 4 Reaction of ozone with olefins, alcohols, ethers and aldehydes... (n.d.). ResearchGate. [Link]

  • Experimental and modeling study of visible light responsive photocatalytic oxidation (PCO) materials for toluene degradation. (2017). SciSpace. [Link]

  • (PDF) Biodegradation of Aromatic Compounds by. (2012). Academia.edu. [Link]

  • Bridged-ozonolysis of mixed aromatic hydrocarbons and organic amines. (2022). ScienceDirect. [Link]

  • Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. (2017). MDPI. [Link]

  • How to Improve Air Quality Measurement and VOC Analysis. (n.d.). SilcoTek. [Link]

  • Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches. (2009). PubMed. [Link]

  • Photocatalytic Degradation of VOCs Using Ga2O3-Coated Mesh for Practical Applications. (2025). MDPI. [Link]

  • (PDF) Bacterial Degradation of Aromatic Compounds. (2009). ResearchGate. [Link]

  • (PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. (2009). ResearchGate. [Link]

  • Benchmark Dose Modeling Approaches for Volatile Organic Chemicals using a Novel Air-Liquid Interface In Vitro Exposure System. (2019). PMC. [Link]

  • Electroinduced Reductive and Dearomative Alkene-Aldehyde Coupling. (2024). ACS Publications. [Link]

Sources

Comparative

structural activity relationship (SAR) comparison of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal derivatives

An In-Depth Structural Activity Relationship (SAR) Comparison of 4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal Derivatives Introduction The compound 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal—universally recognized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Activity Relationship (SAR) Comparison of 4-(1,1-Dimethylethyl)-2-methyl-benzenepropanal Derivatives

Introduction

The compound 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal—universally recognized in the fragrance and chemical industries as Lilial or butylphenyl methylpropional—has historically served as the benchmark for synthetic lily-of-the-valley (muguet) odorants[1]. Beyond its olfactory significance, this compound is a highly potent agonist for the human olfactory G-protein coupled receptor (GPCR) OR1D2 (hOR17-4)[2].

Recent regulatory shifts, specifically the European Union's 2022 ban on Lilial due to its classification as a reproductive toxicant, have catalyzed intense Structural Activity Relationship (SAR) studies[1]. The goal is to discover viable, non-toxic bioisosteres that maintain the precise 3D geometry required to activate OR1D2[2]. Furthermore, OR1D2 is ectopically expressed in human airway smooth muscle cells (HASMCs) and spermatozoa, making these derivatives critical pharmacological tools for studying airway contractility and sperm chemotaxis[3][4].

This guide provides an objective SAR comparison of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal derivatives, detailing how specific structural modifications impact receptor affinity, physicochemical properties, and safety profiles.

Mechanistic Context: OR1D2 Activation Pathway

The biological and olfactory activity of these derivatives is primarily mediated through OR1D2. Upon ligand binding, the receptor undergoes a conformational shift that activates the olfactory G-protein (Gαolf). This triggers Adenylate Cyclase III (AC3) to convert ATP to cAMP. The accumulation of cAMP subsequently opens cyclic nucleotide-gated (CNG) channels, leading to a calcium (Ca2+) influx that triggers cellular depolarization or chemotaxis[4].

OR1D2_Pathway Ligand Lilial Derivative Receptor OR1D2 Receptor Ligand->Receptor Binds GProtein Gαolf Activation Receptor->GProtein Activates AC3 Adenylate Cyclase III GProtein->AC3 Stimulates cAMP cAMP Production AC3->cAMP Synthesizes CaChannel Ca2+ Influx cAMP->CaChannel Opens Response Cellular Response CaChannel->Response Triggers

Caption: OR1D2 GPCR signaling cascade activated by Lilial derivatives.

SAR Comparison & Quantitative Data

In SAR studies, the "osmophore" (the structural unit responsible for the biological/olfactory activity) of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal is highly sensitive to steric and electronic modifications.

  • Bioisosterism (Carbon/Silicon Switch) : Replacing the quaternary carbon of the tert-butyl group with silicon yields Sila-Lilial. Silicon possesses a larger covalent radius and lower electronegativity than carbon. While this slightly reduces receptor affinity and increases the odor threshold (from 0.50 ng/L to >1.0 ng/L), it significantly lowers volatility, enhancing the compound's substantivity on fabrics without altering the fundamental 3D "lock-and-key" fit[5].

  • Alpha-Methyl Deletion : Removing the alpha-methyl group on the propanal chain yields Bourgeonal. This reduces steric hindrance near the aldehyde moiety, resulting in a significantly more potent OR1D2 agonist (odor threshold 0.023 ng/L)[5]. However, it shares similar sensitizing and toxicity liabilities.

  • Aldehyde to Alcohol Conversion : Converting the aldehyde to an alcohol and shifting the alkyl substitution (e.g., Majantol) eliminates the oxidation instability inherent to aldehydes[2][6]. While this drops OR1D2 potency, it provides a safe, non-reprotoxic alternative for commercial applications[2].

Quantitative SAR Comparison Table
CompoundStructural ModificationOR1D2 PotencyOdor Threshold (ng/L air)Key Physicochemical ShiftRegulatory Status
Lilial Parent MoleculeHigh~0.50BaselineBanned (Reprotoxic)[1]
Sila-Lilial C → Si at tert-butylModerate> 1.00Lower volatility, ↑ SubstantivityResearch Tool[5]
Bourgeonal Des-methyl (α-carbon)Very High0.023↓ Steric hindrance at aldehydeRestricted[5]
Sila-Bourgeonal C → Si + Des-methylModerate3.80↑ Molecular weightResearch Tool[5]
Majantol Aldehyde → AlcoholLow> 10.00↑ Oxidation resistanceSafe Alternative[2]

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the efficacy of new 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal derivatives, researchers must employ a dual-assay system. Relying solely on one assay can yield false positives due to off-target GPCR activation or non-specific membrane disruption. We utilize both Calcium Imaging (measuring immediate ion flux) and a Luciferase Reporter Assay (measuring downstream gene transcription)[4].

Expertise Note on Causality: Olfactory receptors are notoriously difficult to express at the plasma membrane of heterologous cells, often becoming trapped in the endoplasmic reticulum. To solve this, we co-transfect the cells with the chaperone protein RTP1S (Receptor-Transporting Protein 1 Short) to ensure proper membrane localization. Without RTP1S, the assay would fail to detect true agonists.

Protocol: In Vitro OR1D2 Activation Assay

Step 1: Cell Culture & Transfection

  • Seed HEK-293T cells in 96-well plates at a density of 4×104 cells/well.

  • Co-transfect cells with plasmids encoding hOR1D2, Gαolf, RTP1S, and a CRE-luciferase reporter using a lipid-based transfection reagent.

  • Self-Validation Check: Include a mock-transfected control (empty vector instead of OR1D2) to establish the baseline and definitively rule out endogenous receptor activation.

Step 2: Compound Preparation

  • Prepare 10-point serial dilutions (ranging from 1 nM to 100 µM) of the derivatives in DMSO. Ensure the final DMSO concentration in the assay wells does not exceed 0.1% to prevent cytotoxicity.

Step 3: Calcium Imaging (Live Kinetic Read)

  • Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Inject the diluted derivatives and immediately record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the transient Ca2+ spike.

Step 4: Luciferase Reporter Assay (Endpoint)

  • Following a 24-hour incubation with the derivatives, lyse the cells using a passive lysis buffer.

  • Add luciferin substrate and measure luminescence to quantify cAMP-driven CRE (cAMP response element) activation.

Step 5: Data Analysis

  • Normalize data against the positive control (Bourgeonal, 100 µM) and negative control (vehicle). Calculate EC50 values using non-linear regression.

Workflow Step1 Cell Transfection (HEK293T + OR1D2 + RTP1S) Step2 Compound Incubation (Serial Dilutions) Step1->Step2 24h Post-Transfection Step3 Calcium Imaging (Fluo-4 AM Dye) Step2->Step3 Live Cell Kinetic Read Step4 Luciferase Reporter Assay (CRE-Luciferase) Step2->Step4 Endpoint Lysis Step5 Data Analysis (EC50 Calculation) Step3->Step5 Intracellular Ca2+ Step4->Step5 Luminescence

Caption: Self-validating high-throughput screening workflow for OR1D2 agonists.

Conclusion

The SAR of 4-(1,1-dimethylethyl)-2-methyl-benzenepropanal derivatives demonstrates that precise structural tuning—such as silicon substitution or aldehyde reduction—can drastically alter both the physicochemical profile and the biological activity at the OR1D2 receptor[2][5]. As the industry moves away from reprotoxic aldehydes, leveraging these self-validating pharmacological protocols will be essential for discovering the next generation of safe, high-efficacy bioisosteres.

References

  • "Lilial | C14H20O | CID 228987 - PubChem - NIH", PubChem,
  • "Majantol (CAS 103694-68-4) - Aroma Chemical for Research", Benchchem,
  • "Sila-α-galbanone and Analogues: Synthesis and Olfactory Characterization of Silicon-Containing Derivatives", ResearchG
  • "Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease", PMC - NIH,
  • "Human Olfactory Receptors: Novel Cellular Functions Outside of the Nose", ResearchG
  • "THE CHEMISTRY OF FRAGRANCES", Vinum Vine,
  • "The Design and Synthesis of Novel Muguet Fragrance Ingredients", ResearchG

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.